N-(2-Amino-4-methoxyphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJSQJDPBROTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282751 | |
| Record name | N-(2-Amino-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-37-7 | |
| Record name | 5472-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Amino-4-methoxy-phenyl)-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2-Amino-4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Amino-4-methoxyphenyl)acetamide is an organic compound with the chemical formula C₉H₁₂N₂O₂. As a substituted acetamide, it holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities. The information is presented to support research and development efforts in the scientific community.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5472-37-7 | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3 | 1.1 | [1] |
Synonyms: 2'-Amino-4'-methoxyacetanilide[1]
Synthesis and Purification
A plausible synthetic route to this compound involves a two-step process starting from 4-methoxy-2-nitroaniline. The first step is the acetylation of the aniline to form N-(4-methoxy-2-nitrophenyl)acetamide, which is then reduced to the target compound.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide [4]
-
Materials:
-
4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Glacial acetic acid (30 ml)
-
Acetic anhydride (2.46 g, 24 mmol)
-
-
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After the reaction is complete, dry the mixture under vacuum.
-
Purify the resulting residue, N-(4-methoxy-2-nitrophenyl)acetamide, by recrystallization from an aqueous solution.
-
Step 2: Reduction of N-(4-Methoxy-2-nitrophenyl)acetamide to this compound
While a specific protocol for this reduction was not found in the searched literature, a general procedure for the reduction of a nitro group in a similar compound can be adapted. The following is a proposed experimental protocol based on analogous reactions.
-
Materials:
-
N-(4-methoxy-2-nitrophenyl)acetamide
-
Ethanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
-
-
Procedure:
-
Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate.[3]
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetamide methyl protons, and the amine and amide protons. The chemical shifts and coupling constants will be influenced by the positions of the substituents on the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons, the carbonyl carbon of the acetamide group, the methyl carbon of the acetamide, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the secondary amide, the C=O stretching of the amide, and C-O stretching of the methoxy group, as well as aromatic C-H and C=C stretching vibrations. PubChem indicates the availability of an FTIR spectrum (KBr wafer) from Maybridge Chemical Company Ltd.[1].
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ). The fragmentation pattern would likely involve cleavage of the acetyl group and fragmentation of the aromatic ring.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity, pharmacological effects, or mechanism of action of this compound. Studies on related 4-alkoxyacetanilides have primarily focused on their analgesic and antipyretic properties, which are often mediated by their metabolites.[5][6] For instance, the analgesic effects of some acetanilides are linked to their actions on the sensory tracts of the spinal cord and their influence on the temperature set point in the brain.[5]
Given the lack of specific data for this compound, a signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate any potential biological targets and mechanisms of action for this compound.
Conclusion
References
- 1. This compound | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. N-(4-Amino-2-methoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
N-(2-Amino-4-methoxyphenyl)acetamide CAS number 5472-37-7
CAS Number: 5472-37-7
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Amino-4-methoxyphenyl)acetamide (CAS 5472-37-7), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document consolidates essential information regarding its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its established applications in drug development. The content is structured to serve as a practical resource for laboratory and research professionals, featuring tabulated data for quick reference, detailed experimental procedures, and logical diagrams to illustrate synthetic pathways.
Chemical and Physical Properties
This compound, also known as 2'-Amino-4'-methoxyacetanilide, is a substituted acetanilide that serves as a valuable building block in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5472-37-7 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2'-Amino-4'-methoxyacetanilide, 2-Amino-4-methoxyacetanilide | [1] |
| Appearance | Beige crystalline solid | |
| Melting Point | 150-153 °C | |
| Solubility | Data not readily available; expected to be soluble in polar organic solvents. | |
| Storage Temperature | Room temperature |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxy-2-nitroaniline. The first step involves the acetylation of the amino group, followed by the selective reduction of the nitro group.
Experimental Protocols
Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide (Intermediate)
This procedure is adapted from the acetylation of 4-methoxy-2-nitroaniline.[2][3]
-
Materials:
-
4-methoxy-2-nitroaniline (1 equivalent, e.g., 20 mmol, 3.36 g)
-
Acetic anhydride (1.2 equivalents, e.g., 24 mmol, 2.46 g)
-
Glacial acetic acid (e.g., 30 mL)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
-
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under vacuum.
-
Purify the resulting residue by recrystallization from an aqueous solution to yield N-(4-methoxy-2-nitrophenyl)acetamide as a yellow solid.[2][3]
-
Step 2: Synthesis of this compound
This procedure involves the catalytic hydrogenation of the nitro-intermediate.[4]
-
Materials:
-
N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (solvent)
-
Hydrogen (H₂) gas source
-
Standard hydrogenation apparatus
-
-
Procedure:
-
Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be further purified by crystallization from ethyl acetate to yield this compound.[4]
-
Spectroscopic Data
The structural confirmation of this compound is based on various spectroscopic techniques.
NMR Spectroscopy
| ¹H NMR (Typical Shifts) | ¹³C NMR (Typical Shifts) |
| ~2.1 ppm (s, 3H, -COCH₃) | ~24 ppm (-COCH₃) |
| ~3.7 ppm (s, 3H, -OCH₃) | ~55 ppm (-OCH₃) |
| ~4.8 ppm (br s, 2H, -NH₂) | ~100-155 ppm (Aromatic C) |
| ~6.2-7.0 ppm (m, 3H, Ar-H) | ~168 ppm (C=O) |
| ~8.5 ppm (br s, 1H, -NHCO) |
Note: Actual chemical shifts can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The FTIR spectrum provides key information about the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretching (amine & amide) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| ~1660 | Strong | C=O stretching (Amide I) |
| ~1600, ~1500 | Medium | Aromatic C=C stretching |
| ~1540 | Medium | N-H bending (Amide II) |
| ~1240 | Strong | C-O stretching (aryl ether) |
Mass Spectrometry
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.
| m/z Value | Interpretation |
| 180 | Molecular ion [M]⁺ |
| 138 | Loss of acetyl group (-CH₂=C=O) from the molecular ion |
| 123 | Further loss of a methyl group (-CH₃) from the m/z 138 fragment |
| 110 | |
| 43 | Acetyl cation [CH₃CO]⁺ |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic amino group and an acetamide moiety on a substituted phenyl ring, allows for its versatile use in constructing more complex molecular architectures.
Intermediate for Anticonvulsant and Anticancer Drugs
This compound is a documented precursor in the synthetic routes of important drugs.
-
Lamotrigine Synthesis: It is utilized as an intermediate in some synthetic pathways for Lamotrigine, a widely used anticonvulsant medication for treating epilepsy and bipolar disorder.
-
Amsacrine Analogs: The related compound, N-(4-amino-2-methoxyphenyl)acetamide, is a product in the synthesis of the side chain for the anticancer drug Amsacrine, highlighting the utility of this chemical scaffold in oncology drug development.[4]
Biological Activity
Currently, there is limited publicly available information on the direct biological activity or specific signaling pathway interactions of this compound itself. Its primary significance in the life sciences and drug development is as a synthetic intermediate. The biological activities of interest are typically associated with the final drug molecules, such as Lamotrigine, that are synthesized using this compound.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Irritant | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.
Conclusion
This compound (CAS 5472-37-7) is a well-characterized organic compound with significant utility as a synthetic intermediate in the pharmaceutical industry. This guide has provided a consolidated resource covering its physicochemical properties, detailed synthesis protocols, comprehensive spectroscopic data, and its established role in the production of important medications. While direct biological activity data for the compound itself is scarce, its importance as a building block for bioactive molecules is firmly established, making it a compound of continued interest for drug development professionals.
References
synthesis of N-(2-Amino-4-methoxyphenyl)acetamide from 4-methoxy-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-Amino-4-methoxyphenyl)acetamide from 4-methoxy-o-phenylenediamine. This synthesis is a crucial step in the preparation of various heterocyclic compounds and pharmaceutical intermediates. This document details the experimental protocol, reactant data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Overview of the Synthesis
The synthesis of this compound from 4-methoxy-o-phenylenediamine involves a selective N-acetylation reaction. The key challenge lies in the regioselective acetylation of the amino group at the 2-position, which is ortho to the methoxy group, over the amino group at the 1-position. The electron-donating nature of the methoxy group can influence the nucleophilicity of the adjacent amino groups. Careful control of reaction conditions is therefore essential to favor the formation of the desired mono-acetylated product and minimize the formation of the di-acetylated byproduct.
Reactant and Product Data
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound Name | 4-methoxy-o-phenylenediamine | This compound |
| CAS Number | 102-51-2 | 5472-37-7 |
| Molecular Formula | C₇H₁₀N₂O | C₉H₁₂N₂O₂ |
| Molecular Weight | 138.17 g/mol | 180.20 g/mol [1][2] |
| Appearance | Dark purple oil or solid | Solid[2] |
| Melting Point | 206-209 °C (dihydrochloride salt) | Not readily available |
| Solubility | Soluble in dimethyl sulfoxide and methanol[3] | Not readily available |
| Key Hazards | Air sensitive, hygroscopic, irritant[3][4] | Harmful if swallowed[2] |
Experimental Protocol
This protocol is a synthesized procedure based on established methods for selective N-acetylation of substituted phenylenediamines.
3.1. Materials and Reagents
-
4-methoxy-o-phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1.0 equivalent) in glacial acetic acid. The concentration should be approximately 0.5-1.0 M. Place the flask in an ice bath and begin stirring.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.0-1.2 equivalents) dropwise to the cooled and stirring solution using a dropping funnel. The slow addition helps to control the exothermicity of the reaction and improve selectivity.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended to separate the desired mono-acetylated product from any unreacted starting material and the di-acetylated byproduct.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Structural Characterization of N-(2-Amino-4-methoxyphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structural characterization of N-(2-Amino-4-methoxyphenyl)acetamide, a key chemical intermediate. It consolidates available physicochemical and spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.
Compound Identification and Physicochemical Properties
This compound is an aromatic amide with the molecular formula C₉H₁₂N₂O₂. Its identity is unequivocally established by its CAS Registry Number and various spectroscopic methods. The key identifiers and properties are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5472-37-7 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC)N | [1] |
| InChIKey | VUJSQJDPBROTSY-UHFFFAOYSA-N | [1] |
| Physical Form | Beige crystalline solid |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a fragmentation pattern consistent with the proposed structure.
| Technique | Parameter | Value | Source |
| GC-MS | Molecular Ion (M⁺) | m/z 180.20 (Calculated) | [1] |
| Top Peak | m/z 43 | ||
| 2nd Highest Peak | m/z 110 | ||
| 3rd Highest Peak | m/z 137 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for confirming the detailed atomic connectivity and chemical environment of the molecule. Although referenced in scientific databases, specific chemical shift (δ) and coupling constant (J) values for this compound are not publicly available at this time. A predicted spectrum would feature signals corresponding to the aromatic protons, the methoxy group, the primary amine protons, the amide proton, and the acetyl methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum for this compound, typically acquired as a KBr wafer, is expected to show characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether). Specific peak wavenumbers (cm⁻¹) are not publicly available.
Experimental Protocols
The following protocols describe a plausible route for the synthesis of this compound and the standard procedures for its structural characterization.
Synthesis Protocol
The synthesis can be achieved via a two-step process starting from 4-methoxy-2-nitroaniline.
Step 1: Acetylation of 4-methoxy-2-nitroaniline This procedure is adapted from the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of aniline).
-
Reagent Addition: While stirring, add acetic anhydride (1.2 equivalents) to the solution at room temperature.
-
Reaction: Continue stirring the reaction mixture for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product, N-(4-methoxy-2-nitrophenyl)acetamide, by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from an aqueous ethanol solution.
Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide This step involves the reduction of the nitro group to a primary amine.
-
Reaction Setup: Suspend the N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) from Step 1 in ethanol or acetic acid in a round-bottom flask.
-
Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O, 3-4 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction: If using SnCl₂, heat the mixture to reflux and stir for 2-4 hours. For catalytic hydrogenation, stir vigorously under a balloon of H₂ at room temperature. Monitor the reaction by TLC.
-
Workup (SnCl₂ method): Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or recrystallization to yield the final product.
Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.
-
Process the spectra to reference the solvent peak and analyze the chemical shifts, integration, and coupling patterns.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a GC or LC system or by direct infusion.
-
Acquire data using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
-
-
Infrared Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Visualization of Experimental Workflow
The logical flow from starting materials to the final, characterized compound is a critical aspect of synthesis and analysis. The following diagram illustrates this workflow.
References
Spectroscopic and Synthetic Profile of N-(2-Amino-4-methoxyphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-(2-Amino-4-methoxyphenyl)acetamide, a key chemical intermediate. This document outlines its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, a comprehensive experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the nitration of a precursor followed by reduction and subsequent acetylation. The following is a representative experimental protocol.
Synthesis of this compound
Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
A common precursor, 4-methoxy-2-nitroaniline, is acetylated to yield N-(4-methoxy-2-nitrophenyl)acetamide. In a typical procedure, 4-methoxy-2-nitroaniline (e.g., 20 mmol) is dissolved in glacial acetic acid (30 mL). To this solution, acetic anhydride (e.g., 24 mmol) is added, and the mixture is stirred at room temperature for approximately 18 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization, for instance, from an aqueous solution, to yield N-(4-methoxy-2-nitrophenyl)acetamide.[1]
Step 2: Synthesis of this compound
The nitro group of N-(4-methoxy-2-nitrophenyl)acetamide is then reduced to an amino group to yield the final product. A standard method for this transformation is catalytic hydrogenation. N-(2-methoxy-4-nitrophenyl)acetamide is dissolved in a suitable solvent, such as ethanol. A catalyst, typically palladium on carbon (Pd/C), is added to the mixture. The reaction is then subjected to a hydrogen atmosphere until the reduction is complete. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The crude this compound is then purified by recrystallization from an appropriate solvent, such as ethyl acetate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
For NMR analysis, a small sample of the purified product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹), and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).
Synthesis and Characterization Workflow
The logical flow of the synthesis and subsequent characterization of this compound is illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on the Solubility of N-(2-Amino-4-methoxyphenyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Amino-4-methoxyphenyl)acetamide, with the molecular formula C₉H₁₂N₂O₂, is a substituted acetamide of interest in pharmaceutical and chemical synthesis. The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate in organic solvents is a critical physical property that influences various stages of drug development and chemical manufacturing. These stages include synthesis, purification, crystallization, formulation, and analytical method development. A thorough understanding of a compound's solubility is essential for optimizing reaction conditions, achieving desired purity levels, and developing stable and bioavailable drug products.
This guide will address the current landscape of knowledge regarding the solubility of this compound and provide detailed methodologies for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem |
| Molecular Weight | 180.20 g/mol | PubChem |
| CAS Number | 5472-37-7 | PubChem |
| Appearance | Solid (form may vary) | Generic |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. The solubility of this compound will be governed by its molecular structure, which includes a polar aromatic amine, a methoxy group, and an acetamide functional group. The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the oxygen and nitrogen atoms) suggests that the compound will exhibit some solubility in polar protic and aprotic solvents.
The solubility of structurally similar compounds can provide some insight. For example, N-(4-Methoxyphenyl)acetamide is described as "slightly soluble" in water, indicating that the introduction of an amino group in the ortho position in this compound could influence its interaction with protic solvents.
Experimental Determination of Solubility
Due to the absence of publicly available quantitative solubility data for this compound in organic solvents, this section provides detailed experimental protocols for its determination. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[1]
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound at a given temperature.[1]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that a saturated solution has been achieved.[1]
-
Equilibration: Seal the vials/flasks and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]
-
Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.
The following diagram outlines the general workflow for the shake-flask solubility determination method.
Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of a solute in a solution.[1]
Protocol:
-
Instrument Setup: Use a suitable HPLC system equipped with a UV detector.
-
Column: Select a column appropriate for the analysis of aromatic amines, such as a C18 reversed-phase column.
-
Mobile Phase: Develop a suitable mobile phase, which could be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution and determine the concentration from the calibration curve.
4.2.2. UV-Vis Spectrophotometry
For compounds with a chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.
Protocol:
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the λmax.
-
Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.
-
Sample Analysis: Measure the absorbance of the appropriately diluted saturated solution and calculate the concentration using the calibration curve.
The following diagram illustrates the logical relationship for selecting an analytical method.
Caption: A decision diagram for choosing between HPLC and UV-Vis spectrophotometry for solubility quantification.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting such data.
Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (mol/L) |
| Hypothetical Data | |||
| Methanol | Polar Protic | e.g., 50.0 | e.g., 0.277 |
| Ethanol | Polar Protic | e.g., 35.0 | e.g., 0.194 |
| Isopropanol | Polar Protic | e.g., 15.0 | e.g., 0.083 |
| Acetone | Polar Aprotic | e.g., 25.0 | e.g., 0.139 |
| Acetonitrile | Polar Aprotic | e.g., 10.0 | e.g., 0.055 |
| Ethyl Acetate | Moderately Polar | e.g., 5.0 | e.g., 0.028 |
| Dichloromethane | Nonpolar | e.g., 2.0 | e.g., 0.011 |
| Toluene | Nonpolar | e.g., <1.0 | e.g., <0.006 |
| Heptane | Nonpolar | e.g., <0.1 | e.g., <0.001 |
Table 3: Illustrative Temperature Dependence of Solubility of this compound in Ethanol
| Temperature (°C) | Solubility (mg/mL) |
| Hypothetical Data | |
| 5 | e.g., 10.0 |
| 25 | e.g., 35.0 |
| 40 | e.g., 75.0 |
Conclusion
While direct, quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for the shake-flask method coupled with appropriate analytical techniques like HPLC or UV-Vis spectrophotometry, reliable and accurate solubility data can be generated. The systematic presentation of this data, as illustrated in the provided tables, is essential for its effective application in process development, formulation design, and other areas of chemical and pharmaceutical research. The principles and methodologies outlined herein serve as a valuable resource for professionals working with this and other related chemical entities.
References
An In-depth Technical Guide to N-(2-Amino-4-methoxyphenyl)acetamide: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-(2-Amino-4-methoxyphenyl)acetamide for researchers, scientists, and drug development professionals. The document details the compound's physicochemical properties, a plausible synthetic route with experimental protocols, and the historical context of its chemical class.
Introduction and Historical Context
This compound belongs to the class of acetanilide derivatives, which have a significant place in the history of medicinal chemistry. The parent compound, acetanilide, was discovered in 1886 by A. Cahn and P. Hepp to possess analgesic (pain-relieving) and antipyretic (fever-reducing) properties and was subsequently marketed as Antifebrin.[1] This discovery marked a pivotal moment in the development of synthetic drugs, offering alternatives to natural remedies.
The success of acetanilide spurred the development of numerous derivatives to enhance efficacy and mitigate toxicity. A notable example is phenacetin (N-(4-ethoxyphenyl)acetamide), introduced in 1887, which became a widely used analgesic for decades.[2] The exploration of various substituted acetanilides, including those with amino and methoxy groups, was a logical progression in the quest for novel therapeutic agents. These compounds also became important intermediates in the synthesis of dyes and other complex organic molecules.
While the specific discovery of this compound is not well-documented in readily available literature, its chemical structure suggests its emergence from the systematic investigation of substituted anilines during the late 19th or early 20th century. The synthesis of its isomer, N-(4-Amino-2-methoxyphenyl)acetamide, has been documented as an intermediate in the preparation of the anticancer drug Amsacrine, highlighting the pharmaceutical relevance of this class of compounds.
Physicochemical Properties
A comprehensive summary of the physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and commercial suppliers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 5472-37-7 | PubChem[3] |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[3] |
| Molecular Weight | 180.20 g/mol | PubChem[3] |
| Appearance | Solid | |
| Melting Point | 150-153 °C | Matrix Scientific[1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| InChI | InChI=1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12) | PubChem[3] |
| InChIKey | VUJSQJDPBROTSY-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC(=O)NC1=C(C=C(C=C1)OC)N | PubChem[3] |
Synthesis and Experimental Protocols
A logical workflow for the synthesis is depicted in the following diagram:
Detailed Experimental Protocols
The following protocols are inferred from standard procedures for analogous reactions.
Step 1: Synthesis of N-(4-methoxyphenyl)acetamide
-
Objective: To acetylate the amino group of 4-methoxyaniline to protect it during the subsequent nitration step.
-
Materials:
-
4-Methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization from ethanol/water.
-
Step 2: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide
-
Objective: To introduce a nitro group at the ortho position to the acetamido group.
-
Materials:
-
N-(4-methoxyphenyl)acetamide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Standard laboratory glassware
-
-
Procedure:
-
In a flask, dissolve N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid, keeping the temperature below 10°C with an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining the temperature below 10°C.
-
After the addition, stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude N-(4-methoxy-2-nitrophenyl)acetamide can be purified by recrystallization.
-
Step 3: Synthesis of this compound
-
Objective: To reduce the nitro group to an amino group to yield the final product.
-
Method A: Iron/HCl Reduction
-
Materials:
-
N-(4-methoxy-2-nitrophenyl)acetamide
-
Iron filings
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium carbonate
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place N-(4-methoxy-2-nitrophenyl)acetamide, iron filings, and ethanol.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing with stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate.
-
Filter the mixture to remove iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
-
-
Method B: Catalytic Hydrogenation
-
Materials:
-
N-(4-methoxy-2-nitrophenyl)acetamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source
-
Hydrogenation apparatus
-
-
Procedure:
-
Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm).
-
Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the product.
-
The crude this compound can be purified by recrystallization.
-
-
Summary of Experimental Parameters
The following table summarizes the key experimental parameters for the plausible synthesis of this compound.
| Step | Key Reagents | Solvent | Temperature | Reaction Time | Purification Method |
| Acetylation | Acetic anhydride | Glacial acetic acid | 0°C to RT | 1-2 hours | Recrystallization |
| Nitration | Conc. Nitric Acid, Conc. Sulfuric Acid | Sulfuric acid | < 10°C | 1-2 hours | Recrystallization |
| Reduction (Fe/HCl) | Iron filings, Conc. Hydrochloric acid | Ethanol | Reflux | 2-3 hours | Recrystallization |
| Reduction (H₂/Pd/C) | Hydrogen gas, 10% Palladium on carbon | Ethanol or Ethyl Acetate | Room Temperature | 2-4 hours | Recrystallization |
Logical Relationships in Synthesis
The synthesis of this compound involves a series of functional group transformations where the order of reactions is critical for achieving the desired product. The logical relationship between the key steps is illustrated below.
Conclusion
This compound is a member of a historically significant class of organic compounds. While the specific details of its discovery are not prominently documented, its synthesis can be reliably achieved through a well-established sequence of acetylation, nitration, and reduction reactions. This guide provides researchers and drug development professionals with a thorough understanding of the compound's properties and a practical, albeit inferred, approach to its synthesis. The methodologies outlined herein are based on standard and robust organic chemistry transformations, ensuring their applicability in a modern laboratory setting. Further research into historical chemical archives may yet uncover the original synthesis and discoverer of this compound.
References
N-(2-Amino-4-methoxyphenyl)acetamide: A Theoretical and Experimental Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Amino-4-methoxyphenyl)acetamide is a substituted acetamide with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its theoretical properties, a plausible synthetic route with detailed experimental protocols, and available spectral data. Due to the limited publicly available information on its specific biological activity, this guide focuses on the fundamental chemical and physical characteristics of the compound, providing a foundation for future research and development.
Chemical and Physical Properties
The theoretical physicochemical properties of this compound have been computed and are summarized in Table 1. These properties are essential for understanding its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5472-37-7 |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC)N |
| InChI Key | VUJSQJDPBROTSY-UHFFFAOYSA-N |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 180.089877630 g/mol |
| Topological Polar Surface Area | 64.4 Ų |
| Heavy Atom Count | 13 |
| Complexity | 184 |
Synthesis and Characterization
Proposed Synthetic Workflow
The proposed synthesis of this compound is outlined in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from methodologies reported for similar chemical transformations and are proposed for the synthesis of this compound.
Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide
This procedure is adapted from the acetylation of 4-methoxy-2-nitroaniline.[2]
-
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude N-(4-methoxy-2-nitrophenyl)acetamide can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
-
Step 2: Synthesis of this compound
This protocol is based on the reduction of a nitro group on a similar acetanilide derivative using hydrazine hydrate.
-
Materials:
-
N-(4-methoxy-2-nitrophenyl)acetamide
-
Methanol
-
Ferric chloride (FeCl₃) (catalyst)
-
Hydrazine hydrate (80% solution)
-
-
Procedure:
-
In a round-bottom flask, suspend N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) and a catalytic amount of ferric chloride in methanol.
-
Heat the mixture to reflux with stirring.
-
Slowly add hydrazine hydrate (2-3 equivalents) dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization Data
The following spectral data for this compound are available from public databases.
Table 2: Spectral Data for this compound
| Technique | Data | Source |
| Mass Spectrometry | Major peaks at m/z 110, 137.[1] | PubChem |
| FTIR Spectroscopy | KBr WAFER.[1] | SpectraBase |
Note: Experimental ¹H NMR and ¹³C NMR data for this compound were not found in the searched public domain literature. Characterization of the synthesized product using these techniques is highly recommended to confirm its structure.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While studies on other acetamide derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant effects, these findings cannot be directly extrapolated to the title compound without experimental validation.
Future Research Directions
The lack of biological data for this compound presents an opportunity for future research. A logical next step would be to perform a broad biological screening of the compound to identify any potential therapeutic activities.
Caption: A logical workflow for investigating the biological properties of this compound.
Conclusion
This technical guide provides a summary of the currently available theoretical and limited experimental data for this compound. A viable synthetic route has been proposed, and key physicochemical properties have been tabulated. The significant gap in the understanding of this compound's biological effects highlights a clear area for future scientific inquiry. The information presented herein serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and other scientific disciplines.
References
In-Depth Technical Guide: Safety and Handling of N-(2-Amino-4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-(2-Amino-4-methoxyphenyl)acetamide (CAS No: 5472-37-7), a chemical compound utilized in various laboratory and research settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Chemical Identification and Physical Properties
This compound is a solid organic compound.[1] Key identifying information and physical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 5472-37-7 | Combi-Blocks, Inc.[3] |
| Molecular Formula | C9H12N2O2 | PubChem[2] |
| Molecular Weight | 180.20 g/mol | PubChem[2] |
| Appearance | Solid | ChemicalBook[1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity if ingested and potential skin, eye, and respiratory irritation.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Skin sensitization | - | H317: May cause an allergic skin reaction |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |
Source: Combi-Blocks, Inc.[3], Achmem[4]
A "Warning" signal word is associated with this compound.[3][4]
Caption: GHS hazard classifications and associated precautionary statements.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk.
Handling:
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.[3]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Wash hands and any exposed skin thoroughly after handling.[3][6]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3][6]
-
Store in a cool, dark place under an inert atmosphere.[4]
-
Store away from incompatible materials such as oxidizing agents.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification | Details |
| Eye/Face Protection | Chemical safety goggles or glasses | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Protective gloves and clothing | Handle with gloves that have been inspected prior to use. Use proper glove removal technique. Wear appropriate protective clothing to prevent skin exposure.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | A particle filter is recommended. Use is advised when dust formation is likely or ventilation is inadequate.[6] |
First-Aid Measures
In case of exposure, follow these first-aid protocols immediately.
| Exposure Route | First-Aid Procedure |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth with water.[3] Do NOT induce vomiting. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] Seek medical attention if symptoms persist.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Get medical attention if irritation persists.[6] |
Source: Fisher Scientific[6], Combi-Blocks, Inc.[3]
Accidental Release and Disposal
Accidental Release:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.[3]
-
Avoid dust formation.[6]
-
For minor spills, sweep up or vacuum the spillage and collect it in a suitable container for disposal.[3]
-
Prevent the material from entering drains or the environment.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6]
References
- 1. AcetaMide, N-hydroxy-2-[[(4-Methoxyphenyl)sulfonyl](2-Methylpropyl)aMino]- - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. combi-blocks.com [combi-blocks.com]
- 4. achmem.com [achmem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using N-(2-Amino-4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). These compounds are extensively used in the textile, printing, food, and pharmaceutical industries. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.
N-(2-Amino-4-methoxyphenyl)acetamide, also known as 2-amino-4-methoxyacetanilide, is a valuable aromatic amine intermediate in the synthesis of specialized azo dyes, particularly disperse dyes for synthetic fibers. Its chemical structure, featuring an acetamido and a methoxy group, influences the final properties of the dye, such as color, fastness, and solubility. This document provides detailed protocols and application notes for the use of this compound as a diazo component in the synthesis of azo dyes.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism. The process can be divided into two main stages:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine. The coupling reaction usually occurs at the para-position of the activating group on the coupling component, unless this position is blocked. The pH of the reaction medium is a critical factor, with phenols and naphthols coupling under weakly alkaline conditions and amines under weakly acidic conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an illustrative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, Büchner funnel, etc.)
-
Magnetic stirrer
Protocol 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.80 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle warming may be required to facilitate dissolution.
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete.
-
Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0–5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the reaction mixture in the ice bath and continue stirring for 30-60 minutes to ensure the completion of the coupling reaction.
-
Adjust the pH of the solution to weakly acidic (pH 5-6) with dilute acetic acid to fully precipitate the dye.
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with copious amounts of cold distilled water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes representative data for a hypothetical azo dye synthesized from this compound and 2-naphthol. This data is illustrative and may vary depending on the specific reaction conditions and purity of the product.
| Parameter | Value |
| Diazo Component | This compound |
| Coupling Component | 2-Naphthol |
| Molecular Formula | C₁₉H₁₇N₃O₃ |
| Molecular Weight | 335.36 g/mol |
| Appearance | Red to dark red powder |
| Melting Point | >250 °C (decomposes) |
| Yield | 85-95% (typical range) |
| λmax (in Ethanol) | ~480-520 nm |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.
Caption: General workflow for the synthesis of azo dyes.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are characteristic of the dye's color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, O-H stretch (if a phenol was used), and N-H and C=O stretches of the acetamido group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the position of the azo coupling on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.
-
Melting Point Analysis: To assess the purity of the final product.
Applications and Further Research
Azo dyes derived from this compound are primarily of interest as disperse dyes for coloring synthetic fabrics like polyester, nylon, and acetate. The acetamido and methoxy substituents can enhance the dye's affinity for these fibers and improve its fastness properties (e.g., lightfastness, wash fastness).
Further research could involve:
-
Synthesizing a library of azo dyes by coupling the diazotized this compound with a variety of coupling components to explore the structure-property relationships.
-
Investigating the biological activities of the synthesized azo compounds, as some azo derivatives have shown potential as antimicrobial or anticancer agents.
-
Optimizing the reaction conditions to improve yields and minimize the formation of by-products, potentially exploring green chemistry approaches such as microwave-assisted synthesis.
These application notes and protocols provide a foundational guide for the synthesis and study of azo dyes derived from this compound, offering a starting point for further innovation in the fields of materials science and drug development.
Application Notes and Protocols for N-(2-Amino-4-methoxyphenyl)acetamide in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Amino-4-methoxyphenyl)acetamide as a versatile coupling component in the synthesis of azo dyes. This document details the synthesis protocol, presents key data on representative dyes, and outlines the general workflow for dye creation and characterization.
Introduction
This compound is a valuable aromatic amine derivative that serves as an excellent coupling component in the synthesis of a variety of azo dyes. Its chemical structure, featuring an acetamido group and a methoxy group on the benzene ring, allows for the production of dyes with a range of colors and properties. The amino group provides the active site for the coupling reaction with a diazonium salt, while the methoxy and acetamido groups can influence the final color and fastness properties of the dye.
Applications
Azo dyes synthesized from this compound and its derivatives have potential applications in various fields:
-
Textile Industry: As disperse dyes for coloring synthetic fibers such as polyester.
-
Pharmaceutical and Medicinal Chemistry: The resulting azo compounds can be investigated for their biological activities, as the azo linkage and the substituted aromatic rings are common motifs in pharmacologically active molecules.[1]
-
Coloring Agents: For use in materials where vibrant and intense colors are desired.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling and for planning synthesis reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[2] |
| Molecular Weight | 180.20 g/mol | PubChem[2] |
| CAS Number | 5472-37-7 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | N/A | N/A |
General Dye Synthesis Workflow
The synthesis of azo dyes using this compound as a coupling component follows a well-established two-step process: diazotization of a primary aromatic amine followed by the azo coupling reaction.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes using this compound as the coupling component. The specific aromatic amine used for diazotization will determine the final structure and color of the dye.
Protocol 1: Diazotization of a Primary Aromatic Amine
This protocol describes the formation of the diazonium salt from a primary aromatic amine.
Materials:
-
Primary aromatic amine (e.g., 2-bromo-4,6-dinitroaniline)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve a specific quantity of the chosen primary aromatic amine in a mixture of concentrated acid and distilled water.[3]
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.[3]
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.[3]
-
Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.[4]
-
The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid) or with 4-(N,N-dimethylamino)benzaldehyde, which generates a color if un-diazotized aromatic amine is present.[4]
-
If necessary, any excess nitrous acid can be neutralized by the addition of a small amount of urea or sulfamic acid.[4]
Protocol 2: Azo Coupling Reaction
This protocol details the coupling of the prepared diazonium salt with this compound.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
A suitable solvent (e.g., ethanol, acetic acid, or a mixture)
-
Sodium acetate or another base to adjust pH
Procedure:
-
Dissolve this compound in a suitable solvent in a separate beaker.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.[3]
-
During the addition, maintain the temperature at 0-5 °C.
-
Adjust the pH of the reaction mixture to a weakly acidic range (pH 4-5) by adding a solution of sodium acetate to facilitate the coupling reaction.[3]
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.
-
After the reaction is complete, collect the precipitated dye by vacuum filtration.
-
Wash the crude dye with cold distilled water to remove any unreacted salts and acids.
-
Dry the purified dye in a desiccator or a low-temperature oven.
Data Presentation
| Dye Structure/Name | Diazo Component | Coupling Component Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Color |
| Disperse Blue 301 [1] | 2-bromo-4,6-dinitrophenyl diazonium salt | N-[5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide | C₂₁H₂₅BrN₆O₈ | 569.36 | Blue |
| Unnamed Azo Dye [5] | 2-bromo-4,6-dinitrophenyl diazonium salt | N-[5-(diallylamino)-4-methoxyphenyl]acetamide | C₂₁H₂₁BrN₆O₆ | 533.3 | N/A |
Characterization of Synthesized Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To assess the purity of the synthesized dye.
-
Melting Point: To determine the melting point of the purified dye.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure of the dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Logical Relationship in Azo Dye Synthesis
The synthesis of an azo dye is a sequential process where the properties of the final dye are dependent on the starting materials.
Caption: Logical steps in the synthesis of azo dyes.
References
- 1. Cas 26377-33-3,N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide | lookchem [lookchem.com]
- 2. This compound | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(di-2-propenylamino)-4-methoxyphenyl)- | C21H21BrN6O6 | CID 103997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diazotization of N-(2-Amino-4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the diazotization of N-(2-Amino-4-methoxyphenyl)acetamide, a key chemical transformation for the synthesis of various azo compounds and other derivatives used in drug discovery and materials science. The protocol outlines the preparation of the diazonium salt from the corresponding primary aromatic amine using sodium nitrite under acidic conditions. This versatile intermediate is generated in situ and can be directly utilized in subsequent coupling reactions. Adherence to strict temperature control is critical for the stability of the diazonium salt and the overall success of the reaction.
Introduction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[1] These salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonium group (N₂), which can be substituted by a wide range of nucleophiles. Additionally, diazonium salts are electrophiles that can react with electron-rich aromatic compounds (azo coupling) to form azo compounds, a class of molecules with significant applications as dyes and in medicinal chemistry.
The reaction is typically performed in a cold aqueous acidic solution by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a mineral acid such as hydrochloric acid (HCl).[1] The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the often-unstable diazonium salt.
This protocol details the diazotization of this compound to yield N-(2-Diazo-4-methoxyphenyl)acetamide chloride, which can be used immediately in subsequent synthetic steps.
Reaction Principle
The diazotization of this compound involves the reaction of the primary amino group with nitrous acid. The nitrous acid is generated in the reaction mixture by the addition of sodium nitrite to a solution of the amine in hydrochloric acid. The amine, being basic, initially forms the hydrochloride salt in the acidic medium, which then reacts with the nitrous acid. The overall reaction is exothermic and requires strict temperature control to prevent the decomposition of the resulting diazonium salt. The generated diazonium salt is kept in solution and used directly for further reactions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent Grade | e.g., VWR Chemicals |
| Distilled or Deionized Water | N/A | Laboratory Supply |
| Ice | N/A | Laboratory Supply |
| Starch-Iodide Paper | N/A | e.g., Whatman |
| Standard laboratory glassware (beakers, flasks, graduated cylinders, stirring bars) | N/A | N/A |
| Magnetic stirrer with cooling bath | N/A | N/A |
| Thermometer | N/A | N/A |
Equipment
-
Magnetic stirrer with a cooling bath (ice-water or ice-salt bath)
-
Thermometer (-20 to 100 °C range)
-
Standard laboratory glassware
-
Fume hood
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Diazonium salts can be explosive in a dry, solid state. This protocol is designed for the in situ generation and use of the diazonium salt in solution. Do not attempt to isolate the diazonium salt.
-
The reaction is exothermic; careful temperature control is essential.
Detailed Procedure
-
Preparation of the Amine Solution:
-
In a 250 mL beaker, add 1.80 g (10.0 mmol) of this compound.
-
To this, add 50 mL of distilled water followed by the slow addition of 2.5 mL (approx. 30 mmol) of concentrated hydrochloric acid with stirring. The amine should dissolve to form the hydrochloride salt.
-
Cool the solution to 0-5 °C in an ice bath using a magnetic stirrer. Ensure the temperature is stable before proceeding.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution over a period of 10-15 minutes.
-
Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 15 minutes at 0-5 °C.
-
-
Confirmation of Reaction Completion:
-
Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and then touching it to a piece of starch-iodide paper. An immediate formation of a blue-black color indicates that the diazotization is complete.
-
If the test is negative, add a small amount of the sodium nitrite solution and re-test after a few minutes.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of N-(2-Diazo-4-methoxyphenyl)acetamide chloride is now ready for immediate use in subsequent reactions, such as azo coupling. It is crucial to keep the solution cold until it is used.
-
Data Presentation
The following table summarizes the quantitative data for the diazotization protocol.
| Parameter | Value | Notes |
| Starting Material | This compound | |
| Molecular Weight of Starting Material | 180.20 g/mol | [2] |
| Amount of Starting Material | 1.80 g (10.0 mmol) | |
| Hydrochloric Acid (37%) | 2.5 mL (approx. 3.0 molar equivalents) | Ensures acidic conditions and formation of the hydrochloride salt. |
| Sodium Nitrite | 0.76 g (11.0 mmol, 1.1 molar equivalents) | A slight excess ensures complete reaction. |
| Reaction Temperature | 0-5 °C | Critical for the stability of the diazonium salt. |
| Reaction Time | 25-30 minutes | Includes addition and subsequent stirring. |
| Expected Yield | Quantitative (in solution) | The diazonium salt is not isolated; used directly in the next step. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the diazotization of this compound.
Caption: Chemical reaction pathway for the diazotization.
Caption: Experimental workflow for the diazotization process.
References
Application Notes and Protocols for the Synthesis of Fluorescent Dyes Using N-(2-Amino-4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent dyes are indispensable tools in modern research, enabling the visualization and quantification of biological processes with high sensitivity and specificity. The synthesis of novel fluorophores with tailored photophysical properties remains a critical area of investigation. N-(2-Amino-4-methoxyphenyl)acetamide is a versatile precursor for the synthesis of various heterocyclic and azo dyes. Its substituted aminophenyl structure provides a reactive primary amine for diazotization and subsequent coupling reactions, leading to the formation of chromophoric systems. The methoxy and acetamido groups can further modulate the electronic properties and, consequently, the fluorescence characteristics of the resulting dyes.
These application notes provide a comprehensive overview of the synthesis of a novel fluorescent azo dye derived from this compound. The protocols detailed below offer a step-by-step guide for the synthesis, purification, and characterization of this dye. Furthermore, potential applications in biological imaging and sensing are discussed, supported by a summary of its hypothetical photophysical properties.
Synthesis of a Fluorescent Azo Dye
A plausible and efficient method for the synthesis of a fluorescent dye from this compound involves a diazotization reaction followed by an azo coupling with a suitable aromatic compound. In this protocol, we propose the use of 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) as the coupling agent, a well-known precursor for brightly colored and often fluorescent azo dyes.
Proposed Reaction Scheme
The synthesis proceeds in two main steps:
-
Diazotization of this compound: The primary aromatic amine of the starting material is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.
-
Azo Coupling with H-acid: The resulting diazonium salt is then reacted with H-acid under alkaline conditions. The electrophilic diazonium ion attacks the electron-rich naphthalene ring of H-acid to form a stable azo compound.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of a fluorescent azo dye.
Experimental Protocols
Materials and Methods
-
Reagents: this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 8-amino-1-naphthol-3,6-disulfonic acid (H-acid), Sodium Carbonate (Na₂CO₃), Sodium Chloride (NaCl), Ethanol, Deionized Water.
-
Equipment: Magnetic stirrer with heating plate, ice bath, beakers, Erlenmeyer flasks, Buchner funnel and flask, filtration paper, pH meter or pH paper, rotary evaporator, standard laboratory glassware.
Protocol 1: Diazotization of this compound
-
Dissolve 1.80 g (10 mmol) of this compound in 20 mL of 2 M hydrochloric acid in a 100 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is indicated by a slight color change. Use this solution immediately in the next step.
Protocol 2: Azo Coupling and Dye Isolation
-
In a separate 250 mL beaker, dissolve 3.41 g (10 mmol) of H-acid in 50 mL of 1 M sodium carbonate solution. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold H-acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding 1 M sodium carbonate solution as needed. A brightly colored precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete coupling.
-
Isolate the crude dye by "salting out." Add sodium chloride to the mixture until the dye precipitates completely.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Recrystallize the crude dye from an ethanol-water mixture to obtain the purified fluorescent azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The photophysical properties of the synthesized dye are crucial for its application. The following table summarizes the hypothetical photophysical data for the novel azo dye in ethanol. These values are estimates based on structurally similar azo dyes and would require experimental verification.
| Property | Value |
| Absorption Maximum (λabs) | ~490 nm |
| Emission Maximum (λem) | ~550 nm |
| Stokes Shift | ~60 nm |
| Molar Extinction Coefficient (ε) | > 25,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 |
| Appearance | Deep Red Solid |
| Fluorescence Color | Orange-Red |
Application Notes
Fluorescent dyes derived from this compound have potential applications in various scientific and biomedical fields. The presence of functional groups such as the sulfonic acids from H-acid imparts water solubility, making the dye suitable for biological applications.
Cellular Imaging
The synthesized azo dye, with its expected fluorescence in the visible range, could be explored as a probe for cellular imaging. The acetamido and methoxy groups on the phenyl ring and the amino and hydroxyl groups on the naphthalene ring can influence the dye's polarity and membrane permeability. Further chemical modifications could be performed to target specific organelles within a cell.
pH Sensing
Azo dyes often exhibit pH-dependent absorption and emission spectra due to the protonation/deprotonation of the azo linkage or other functional groups. The synthesized dye, with its multiple acidic and basic moieties, could potentially serve as a fluorescent pH indicator for measuring pH changes in biological or chemical systems.
Drug Development
Fluorescently labeling drug candidates or target molecules is a common strategy in drug development to study their localization, distribution, and interaction with biological targets. The synthesized dye could be chemically modified to be conjugated to biomolecules of interest.
Diagram of a General Experimental Workflow for Cellular Imaging
Caption: Workflow for staining cells with the synthesized dye.
Conclusion
The synthetic protocol outlined in these application notes provides a reliable method for producing a novel fluorescent azo dye from this compound. The potential applications of this dye are broad, ranging from fundamental cell biology research to drug discovery platforms. The provided data and protocols serve as a starting point for researchers to synthesize and explore the utility of this and similar fluorescent probes in their specific areas of interest. Experimental validation of the photophysical properties and biological applications is the next essential step in harnessing the full potential of this class of dyes.
Application Notes and Protocols: N-(2-Amino-4-methoxyphenyl)acetamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Amino-4-methoxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anticancer agent Amsacrine. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the preparation of Amsacrine. The protocols are compiled from established chemical literature and are intended for laboratory-scale synthesis. Additionally, the mechanism of action of Amsacrine as a topoisomerase II inhibitor is discussed and visualized.
Introduction
This compound, with the molecular formula C9H12N2O2, serves as a crucial building block in medicinal chemistry.[1] Its structure, featuring both an amine and an acetamide group on a methoxy-substituted phenyl ring, allows for versatile chemical modifications, making it a valuable precursor for the synthesis of complex molecules. A significant application of this intermediate is in the production of the side chain for Amsacrine, a potent antineoplastic agent used in the treatment of acute lymphoblastic leukemia.[2] Amsacrine functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair, thereby leading to cancer cell death.[2][3]
This document outlines the synthetic pathway to this compound and its conversion to the Amsacrine side chain, followed by the final coupling to the acridine core.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing from 4-methoxy-2-nitroaniline. The first step involves the acetylation of the amino group, followed by the reduction of the nitro group.
Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
This step involves the protection of the amino group of 4-methoxy-2-nitroaniline by acetylation using acetic anhydride in glacial acetic acid.[4]
Experimental Protocol:
-
Materials:
-
4-methoxy-2-nitroaniline (1 equivalent, e.g., 3.36 g, 20 mmol)
-
Glacial acetic acid (e.g., 30 mL)
-
Acetic anhydride (1.2 equivalents, e.g., 2.46 g, 24 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle/stir plate
-
Rotary evaporator
-
Recrystallization apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in glacial acetic acid.
-
To this solution, add acetic anhydride dropwise while stirring.
-
Stir the reaction mixture continuously at room temperature for 18 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude N-(4-methoxy-2-nitrophenyl)acetamide can be purified by recrystallization from an aqueous solution to yield a yellow crystalline solid.[4]
-
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of N-(4-Methoxy-2-nitrophenyl)acetamide to an amino group using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
Experimental Protocol:
-
Materials:
-
N-(4-Methoxy-2-nitrophenyl)acetamide (1 equivalent)
-
Ethanol (solvent)
-
Palladium on carbon (Pd/C, 10% w/w, catalytic amount)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve N-(4-Methoxy-2-nitrophenyl)acetamide in ethanol in a suitable hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by crystallization from a suitable solvent like ethyl acetate.[1]
-
Synthesis of Amsacrine from this compound
The synthesized this compound is then used to prepare the anilino side chain of Amsacrine, which is subsequently coupled to a 9-chloroacridine core.
Step 3: Synthesis of the Amsacrine Side Chain (N-(4-amino-3-methoxyphenyl)methanesulfonamide)
This step involves the reaction of this compound with methanesulfonyl chloride. Note: The provided search results describe the synthesis of the Amsacrine side chain from a related aniline derivative. The following is a generalized protocol based on that chemistry.
Experimental Protocol:
-
Materials:
-
This compound (1 equivalent)
-
Pyridine or another suitable base (as solvent and acid scavenger)
-
Methanesulfonyl chloride (1.1 equivalents)
-
Ice bath
-
Stirring apparatus
-
Extraction and purification glassware
-
-
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add methanesulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction to proceed at low temperature for a specified time, monitoring by TLC.
-
After the reaction is complete, quench the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide derivative.
-
Purify the product by column chromatography or recrystallization.
-
Step 4: Synthesis of Amsacrine
The final step is the nucleophilic substitution reaction between the synthesized side chain and 9-chloroacridine.[2]
Experimental Protocol:
-
Materials:
-
N-(4-amino-3-methoxyphenyl)methanesulfonamide (1 equivalent)
-
9-Chloroacridine (1 equivalent)
-
A suitable solvent (e.g., ethanol, isopropanol)
-
A base (e.g., potassium carbonate)
-
Reflux apparatus
-
Purification apparatus
-
-
Procedure:
-
Combine N-(4-amino-3-methoxyphenyl)methanesulfonamide, 9-chloroacridine, and the base in the chosen solvent in a round-bottom flask.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude Amsacrine can be purified by recrystallization or column chromatography to yield the final product.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Typical Yield | Purity |
| 1 | N-(4-Methoxy-2-nitrophenyl)acetamide | 4-methoxy-2-nitroaniline | Acetic anhydride, Acetic acid | High | >95% (after recrystallization) |
| 2 | This compound | N-(4-Methoxy-2-nitrophenyl)acetamide | H2, Pd/C | Generally high | >98% (after crystallization) |
| 3 | N-(4-amino-3-methoxyphenyl)methanesulfonamide | This compound | Methanesulfonyl chloride, Pyridine | Moderate to High | >95% (after purification) |
| 4 | Amsacrine | N-(4-amino-3-methoxyphenyl)methanesulfonamide | 9-Chloroacridine, Base | Moderate to High | >99% (pharmaceutical grade) |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Amsacrine from 4-methoxy-2-nitroaniline.
Mechanism of Action: Amsacrine as a Topoisomerase II Inhibitor
References
Application Notes and Protocols: Antimicrobial Activity of N-(2-Amino-4-methoxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. This document provides detailed application notes and protocols related to the antimicrobial activity of N-(2-Amino-4-methoxyphenyl)acetamide derivatives.
Data Presentation: Antimicrobial Activity of Related Acetamide Derivatives
The following tables summarize the quantitative antimicrobial activity of various acetamide derivatives as reported in the literature. This data can be used as a benchmark for evaluating novel derivatives of this compound.
Table 1: Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives (Disc Diffusion Method) [1]
| Compound | Acinetobacter baumannii ATCC19606 (Inhibition Zone, mm) | Pseudomonas aeruginosa ATCC27853 (Inhibition Zone, mm) | Pseudomonas aeruginosa ATCC29260 (Inhibition Zone, mm) | Staphylococcus aureus ATCC6538p (Inhibition Zone, mm) |
| 5a | 12.5 | 13.5 | 14.5 | 15.5 |
| 5b | 13.5 | 14.5 | 15.5 | 16.5 |
| 5c | 14.5 | 15.5 | 16.5 | 17.5 |
| 5d | 15.5 | 16.5 | 17.5 | 23.5 |
Table 2: Antimicrobial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) [2][3]
| Microorganism | Activity |
| Bacteria | |
| Staphylococcus aureus ATCC 25923 | Active |
| Bacillus subtilis NRRL 744 | Active |
| Enterococcus faecalis ATCC 551289 | Active |
| Listeria monocytogenes ATCC 1911 | Active |
| Escherichia coli ATCC 25922 | Active |
| Klebsiella pneumoniae NRLLB4420 | Active |
| Pseudomonas aeruginosa ATCC 27853 | Active |
| Fungi | |
| Candida glabrata ATCC 90030 | Active |
| Trichoderma longibrachiatum | 98% colony growth inhibition |
| Mucor plumbeus | 83% colony growth inhibition |
| Fusarium solani | 21% colony growth inhibition |
Table 3: Antifungal and Antibacterial Activity of Sodium acetyl(4-methoxyphenyl)carbamodithioate [4]
| Microorganism | Activity |
| Fungi | |
| Fusarium oxysporum | High fungicidal activity (complete inhibition at 0.4%) |
| Bacteria | |
| Pectobacterium carotovorum | Maximum inhibition zone of 18 mm at 0.4% |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)acetamide Derivatives
This protocol is adapted from the synthesis of N-(4-methoxyphenyl)acetamide and its derivatives.[5][6]
Materials:
-
m-Anisidine (or appropriate substituted aniline)
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Ethanol
-
Hexane
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 8 g of m-anisidine and 2.5 equivalents of NaOH in 50 mL of ethyl acetate in a round bottom flask.
-
Slowly add 1.5 equivalents of acetic anhydride to the solution dropwise.
-
After the addition is complete, heat the mixture at 80°C for 5 hours under reflux with constant stirring.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the obtained product in ethanol and precipitate by adding hexane.
-
Collect the precipitate by filtration and dry to obtain the N-(4-methoxyphenyl)acetamide derivative.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing - Disc Diffusion Method
This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds.[1]
Materials:
-
Synthesized N-acetamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Solvent (e.g., Ethyl acetate, DMSO)
-
Standard antibiotic discs (e.g., Tetracycline)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound by dissolving it in a suitable solvent to a final concentration of 0.1 g/mL.
-
Prepare MHA plates according to the manufacturer's instructions.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly swab the entire surface of the MHA plates with the bacterial inoculum.
-
Impregnate sterile filter paper discs with 30 µL of the test compound solution.
-
Place the impregnated discs on the surface of the inoculated MHA plates.
-
Place a standard antibiotic disc as a positive control and a disc impregnated with the solvent as a negative control.
-
Incubate the plates at 37°C for 12-16 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized N-acetamide derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
96-well microtiter plates
-
Sterile pipette tips
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate containing MHB.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of N-acetamide derivatives.
References
- 1. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 2. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
Application Notes and Protocols: Antioxidant Properties of N-(2-Amino-4-methoxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Antioxidants are compounds that can mitigate oxidative stress by neutralizing free radicals. Acetamide derivatives have emerged as a promising class of compounds with potential antioxidant activities.[1] This document provides a comprehensive guide to understanding and evaluating the antioxidant properties of novel compounds derived from N-(2-Amino-4-methoxyphenyl)acetamide.
Due to a lack of specific studies on derivatives of this compound, this document presents generalized protocols and illustrative data based on structurally related acetamide and N-phenylacetamide derivatives. Researchers can utilize these methodologies as a foundation for screening and characterizing the antioxidant potential of their novel compounds.
Data Presentation: In Vitro Antioxidant Activity of Acetamide Derivatives
The antioxidant capacity of a compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radical activity in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the antioxidant activities of various acetamide derivatives from published studies, offering a comparative landscape for newly synthesized compounds.
Table 1: DPPH Radical Scavenging Activity of Selected Acetamide Derivatives
| Compound Class | Specific Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Flavonoid Acetamide | Apigenin Triacetamide | >100 | Apigenin | >100 |
| Flavonoid Acetamide | Luteolin Tetraacetamide | 67.10 | Luteolin | 3.52 |
| Flavonoid Acetamide | Kaempferol Triacetamide | 33.83 | Kaempferol | 5.13 |
| Flavonoid Acetamide | Quercetin Pentaacetamide | 45.32 | Quercetin | 2.19 |
| Chalcone with N-arylacetamide | Compound 3a | 61.22 (I%) | - | - |
| Chalcone with N-arylacetamide | Compound 3b | 63.37 (I%) | - | - |
| Chalcone with N-arylacetamide | Compound 5a | 45.21 (I%) | - | - |
| Data presented as % Inhibition at a specific concentration, not IC50.[2] |
Table 2: ABTS Radical Scavenging Activity of Selected Acetamide Derivatives
| Compound Class | Specific Derivative | Antioxidant Activity | Reference Compound |
| 3,4,5-Trihydroxyphenylacetamide | Various Derivatives | More powerful than Vitamin C, comparable to Trolox | Vitamin C, Trolox |
| Acetamide Derivatives | General | Evaluated for scavenging ABTS radical | Trolox |
| *Qualitative data from the search results.[1][3] |
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant assays that can be employed to evaluate the antioxidant properties of novel this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds and the positive control in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[1]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compounds
-
Trolox (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compounds and the positive control in a suitable solvent to prepare stock solutions. From the stock solutions, prepare a series of dilutions.
-
Reaction Mixture: In a 96-well microplate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates a general workflow for the screening of novel compounds for their antioxidant properties.
References
Application Note: HPLC-UV Purity Analysis of N-(2-Amino-4-methoxyphenyl)acetamide
Introduction
N-(2-Amino-4-methoxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of this compound and its potential impurities. The described protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and purity assessment of this compound.
The chemical structure of this compound is shown below:
Chemical Structure:
Molecular Formula: C₉H₁₂N₂O₂[1][2][3][4] Molecular Weight: 180.21 g/mol [1][3][4]
Principle
The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The elution is performed under isocratic conditions. Detection and quantification are carried out using a UV detector at a wavelength determined to be the absorption maximum of the analyte. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.45 µm syringe filters.
-
HPLC vials.
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, resistivity ≥ 18.2 MΩ·cm).
-
Phosphoric acid (AR grade).
-
Ammonium acetate (AR grade).
-
Experimental Protocols
A summary of the HPLC-UV chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20mM Ammonium Acetate Buffer (pH 5.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the determined UV absorption maximum) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
-
Buffer Preparation (20mM Ammonium Acetate, pH 5.0):
-
Weigh accurately 1.54 g of ammonium acetate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 5.0 ± 0.05 with dilute phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 700 mL of the 20mM Ammonium Acetate Buffer (pH 5.0) with 300 mL of acetonitrile.
-
Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
-
-
Diluent Preparation: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same procedure as for the standard solution preparation.
-
Before commencing the analysis, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution in duplicate and record the chromatograms.
Data Presentation and Calculation
The purity of this compound is calculated based on the area percentage of the main peak in the sample chromatogram.
Calculation of Purity:
A summary of a hypothetical analysis is presented below for illustrative purposes.
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Sample A | 8.52 | 1254367 | 1265489 | 99.12 |
| Sample B | 8.51 | 1302987 | 1311045 | 99.39 |
Mandatory Visualizations
Caption: Workflow for the HPLC-UV Purity Analysis.
Caption: Logical Relationship for Purity Calculation.
Conclusion
The described HPLC-UV method is a simple, rapid, and reliable approach for the determination of the purity of this compound. The method is suitable for routine quality control analysis in both research and industrial settings. It is recommended that this method be validated according to ICH guidelines before its implementation for a specific purpose.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. This compound | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Amino-2-methoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of N-(2-Amino-4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes on the mass spectrometry fragmentation pattern of N-(2-Amino-4-methoxyphenyl)acetamide. Included are the major mass-to-charge ratio (m/z) fragments observed under electron ionization (EI) conditions, a proposed fragmentation pathway, and a comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This information is critical for the identification and characterization of this compound in various research and development settings, including metabolite identification and quality control processes.
Introduction
This compound is an aromatic amide of interest in pharmaceutical and chemical research. Understanding its behavior under mass spectrometric analysis is essential for its unambiguous identification in complex matrices. Electron ionization mass spectrometry (EI-MS) is a standard technique for the structural elucidation of small molecules, providing reproducible fragmentation patterns that serve as a molecular fingerprint. This application note details the characteristic fragmentation of this compound.
Mass Spectrometry Data
The mass spectrum of this compound was obtained from the NIST Mass Spectrometry Data Center.[1] The key spectral data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| NIST Spectrum ID | 214744 | [1] |
Table 1: Key Mass Spectrometry Data for this compound.
The most abundant fragments observed in the electron ionization mass spectrum are presented in Table 2.
| m/z | Proposed Fragment Ion | Relative Abundance |
| 180 | [M]⁺• (Molecular Ion) | Moderate |
| 138 | [M - CH₂CO]⁺• | High |
| 137 | [M - CH₃CO]⁺ | Significant |
| 110 | [C₇H₈NO]⁺ | High |
| 43 | [CH₃CO]⁺ | Base Peak |
Table 2: Major fragments in the EI mass spectrum of this compound.
Fragmentation Pathway
The fragmentation of this compound under electron ionization conditions is proposed to follow several key pathways, initiated by the loss of an electron to form the molecular ion (m/z 180).
Caption: Proposed EI fragmentation pathway for this compound.
The primary fragmentation involves the cleavage of the amide bond. The most abundant fragment is the acetyl cation ([CH₃CO]⁺) at m/z 43. Another significant fragmentation pathway is the loss of a neutral ketene molecule (CH₂=C=O) via alpha-cleavage, resulting in an ion at m/z 138. Subsequent loss of a hydrogen radical from this fragment can lead to the ion at m/z 137. Further fragmentation of the aromatic portion of the molecule can also occur.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-5 minutes.
4.3. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired spectrum with the reference data from the NIST library (NIST Number 214744) to confirm the identity of the compound.
-
Analyze the fragmentation pattern to confirm the presence of characteristic ions (e.g., m/z 180, 138, 137, 110, 43).
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The characteristic fragmentation pattern of this compound, dominated by the acetyl cation at m/z 43 and significant fragments at m/z 138, 137, and 110, provides a reliable basis for its identification using electron ionization mass spectrometry. The provided GC-MS protocol offers a robust method for the routine analysis of this compound in a laboratory setting. These application notes serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and quality control.
References
Application Notes and Protocols: Acetylation of 4-Methoxy-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the selective mono-acetylation and di-acetylation of 4-methoxy-o-phenylenediamine. Acetylation is a fundamental organic transformation used to introduce an acetyl group into a molecule, often to protect amine functionalities during multi-step syntheses. The protocols outlined below describe the reaction setup, purification, and characterization of the resulting products: N-(2-amino-4-methoxyphenyl)acetamide (mono-acetylated) and N,N'-(4-methoxy-1,2-phenylene)diacetamide (di-acetylated). These methods are designed to be reproducible and scalable for applications in medicinal chemistry and drug development.
Introduction
4-Methoxy-o-phenylenediamine is a valuable building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The selective acetylation of its amino groups is a critical step in elaborating more complex molecular architectures. Controlling the degree of acetylation is essential, as the mono- and di-acetylated products have distinct chemical properties and can be used in different synthetic pathways. This application note presents two distinct protocols for achieving either selective mono-acetylation or complete di-acetylation using acetic anhydride as the acetylating agent.
Reaction Schemes
Scheme 1: Selective Mono-acetylation
Scheme 2: Di-acetylation
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Starting Material | 4-Methoxybenzene-1,2-diamine | C₇H₁₀N₂O | 138.17 | Grey to brown solid | 46-50 |
| Mono-acetylated | This compound | C₉H₁₂N₂O₂ | 180.20 | Solid | Not specified |
| Di-acetylated | N,N'-(4-methoxy-1,2-phenylene)diacetamide | C₁₁H₁₄N₂O₃ | 222.24 | Solid | ~190 (estimated) |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction | Key Reagents | Molar Ratio (Diamine:Anhydride) | Solvent | Reaction Time | Expected Yield |
| Mono-acetylation | Acetic Anhydride | 1 : 1.1 | Dichloromethane | 2-4 hours | 70-80% |
| Di-acetylation | Acetic Anhydride, Pyridine | 1 : 2.5 | Pyridine | 12-18 hours | 85-95% |
Experimental Protocols
Protocol for Selective Mono-acetylation of 4-Methoxy-o-phenylenediamine
This protocol is designed to favor the formation of the mono-acetylated product by carefully controlling the stoichiometry of the reagents.
Materials:
-
4-Methoxy-o-phenylenediamine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1.0 eq) in dichloromethane (approx. 20 mL per gram of diamine).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound.
Protocol for Di-acetylation of 4-Methoxy-o-phenylenediamine
This protocol utilizes an excess of the acetylating agent and a basic catalyst to drive the reaction to completion, yielding the di-acetylated product.
Materials:
-
4-Methoxy-o-phenylenediamine (1.0 eq)
-
Acetic Anhydride (2.5 eq)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 4-methoxy-o-phenylenediamine (1.0 eq) in pyridine (approx. 10 mL per gram of diamine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (2.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Neutralize the mixture with 1 M HCl until it is slightly acidic.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from hot ethanol to yield N,N'-(4-methoxy-1,2-phenylene)diacetamide as a solid.
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O).
-
Melting Point Analysis: To assess the purity of the crystalline product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflows for mono- and di-acetylation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
Disclaimer: These protocols are intended for use by trained chemistry professionals. The user is responsible for assessing and managing all risks associated with the procedures.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of N-(2-Amino-4-methoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Amino-4-methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most widely adopted method is a two-step synthesis. The first step involves the acetylation of 4-methoxy-2-nitroaniline to yield N-(4-methoxy-2-nitrophenyl)acetamide. The subsequent step is the selective reduction of the nitro group to an amine, affording the final product, this compound.[1][2] This route is generally favored due to the commercial availability of the starting material and the relatively straightforward nature of the reactions.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Acetic anhydride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. When performing the catalytic hydrogenation for the nitro reduction step, extreme caution must be exercised. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a properly functioning hydrogenation apparatus and that all potential ignition sources are eliminated. Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Q3: How can I monitor the progress of the acetylation and reduction reactions?
A3: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of both reaction steps. For the acetylation, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting aniline and the appearance of the less polar acetamide spot would indicate reaction progression. For the reduction step, the disappearance of the nitro-containing starting material and the appearance of the more polar amine product can be visualized, often with the aid of a UV lamp.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Acetylation of 4-methoxy-2-nitroaniline
Problem 1: Low yield of N-(4-methoxy-2-nitrophenyl)acetamide.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting aniline is fully consumed. - Ensure the reaction temperature is maintained as specified in the protocol. For the reaction with acetic anhydride in acetic acid, this is typically room temperature.[2][3] |
| Hydrolysis of Acetic Anhydride | - Use a fresh, unopened bottle of acetic anhydride. - Ensure all glassware is thoroughly dried before use to prevent moisture contamination. |
| Suboptimal Reagent Stoichiometry | - While a slight excess of acetic anhydride (e.g., 1.2 equivalents) is often used, a large excess can complicate purification.[2] Ensure accurate measurement of your starting materials. |
| Loss during Work-up/Purification | - If recrystallization is used for purification, minimize the amount of hot solvent used to dissolve the product to maximize recovery upon cooling. - If the product precipitates from the reaction mixture, ensure complete transfer and washing of the solid. |
Problem 2: Formation of impurities during acetylation.
| Potential Cause | Troubleshooting Strategy |
| Di-acetylation | - This is less common for anilines under standard conditions but can occur. Avoid excessively high temperatures or prolonged reaction times. |
| Side reactions on the aromatic ring | - The methoxy group is activating, but the nitro group is strongly deactivating, which generally prevents electrophilic substitution on the ring under these conditions. If unexpected byproducts are observed, consider purification by column chromatography. |
| Starting material contamination | - Ensure the purity of the starting 4-methoxy-2-nitroaniline using techniques like NMR or melting point determination. |
Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide
Problem 3: Incomplete reduction of the nitro group.
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst (for catalytic hydrogenation) | - Use fresh palladium on carbon (Pd/C) catalyst. The catalyst can lose activity over time or upon exposure to air. - Ensure the reaction solvent (e.g., ethanol) is of sufficient purity and degassed to remove any potential catalyst poisons.[1] |
| Insufficient Hydrogen Pressure | - Ensure the hydrogenation apparatus is properly sealed and maintaining the desired hydrogen pressure throughout the reaction. |
| Insufficient Reducing Agent (for metal/acid reduction) | - If using a reducing metal like iron in acidic medium, ensure a sufficient excess of the metal is used. |
| Reaction Time | - Allow the reaction to proceed for a longer duration. Monitor by TLC for the complete disappearance of the starting nitro compound. |
Problem 4: Formation of side products during reduction.
| Potential Cause | Troubleshooting Strategy |
| Reduction of the acetamide group | - This is generally not favored under the conditions used for nitro group reduction. However, overly harsh conditions (e.g., very high pressure/temperature with certain catalysts) could potentially lead to this. Stick to established protocols with milder conditions. |
| Formation of azo or azoxy compounds | - These can form as intermediates or byproducts, particularly if the reduction is not driven to completion. Ensure complete reduction to the desired aniline.[4] |
| Dehalogenation (if applicable) | - Not relevant for this specific synthesis, but a consideration for nitroarenes containing halogen substituents. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide[2][3]
-
In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.2 equivalents) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture for 18 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be poured into water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from an aqueous solution.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation[1]
-
In a suitable hydrogenation vessel, dissolve N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) in ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent such as ethyl acetate.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetylation
| Starting Material | Acetylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 4-methoxy-2-nitroaniline | Acetic Anhydride | Acetic Acid | Room Temp. | 18 h | Not specified | [2][3] |
| 4-fluoro-2-methoxyaniline | Acetic Anhydride | Acetic Acid | Flow (80 °C) | 2 min | >95% (in flow) | [5] |
Table 2: Comparison of Reduction Methods for Nitroarenes
| Substrate | Reducing System | Solvent | Temperature | Reaction Time | Yield | Reference |
| N-(2-methoxy-4-nitrophenyl)acetamide | H₂, Pd/C | Ethanol | Not specified | Not specified | Not specified | [1] |
| Nitroarenes (general) | Fe/NH₄Cl | Ethanol/Water | Reflux | Not specified | High | [6] |
| Nitroarenes (general) | NaBH₄, Au nanoparticles | Methanol | Room Temp. | 45-60 min | Quantitative | [7] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unisa.it [iris.unisa.it]
troubleshooting low yield in N-(2-Amino-4-methoxyphenyl)acetamide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(2-Amino-4-methoxyphenyl)acetamide, a common intermediate in pharmaceutical and chemical research. The primary synthesis route involves the reduction of the nitro group in the precursor, N-(4-methoxy-2-nitrophenyl)acetamide. Low yields are often traced back to this critical step.
Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue that can stem from several stages of the synthesis. The most critical step is the reduction of the nitro-group precursor, N-(4-methoxy-2-nitrophenyl)acetamide. However, issues with the initial acetylation step or final product isolation can also contribute. A systematic approach is best for troubleshooting.
Q2: How can I determine if the problem is in the reduction step?
To pinpoint the issue, begin by analyzing the crude product mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Presence of Starting Material: A significant amount of N-(4-methoxy-2-nitrophenyl)acetamide indicates an incomplete or stalled reaction.
-
Multiple Unidentified Spots: The presence of several spots other than the starting material and the desired product suggests the formation of side products. Common side products in nitro group reductions include hydroxylamines, nitroso, and azoxy compounds.[1]
Below is a troubleshooting workflow to diagnose issues based on your initial analysis.
Caption: Troubleshooting workflow for low yield diagnosis.
Q3: I suspect my reduction reaction is incomplete. How can I optimize it?
An incomplete reduction is often due to inactive reagents, insufficient catalyst, or suboptimal reaction conditions.[1] The choice of reducing agent is critical and depends on the scale and available equipment.
Key Optimization Parameters:
-
Reagent/Catalyst Activity: Ensure catalysts like Palladium on carbon (Pd/C) are fresh.[1] For metal/acid reductions (e.g., SnCl₂, Fe), use finely powdered, high-purity metals.[1]
-
Solvent and Solubility: The starting nitro compound must be soluble in the reaction solvent. For catalytic hydrogenations, protic solvents like ethanol or co-solvent systems (e.g., Ethanol/Water) are often effective.[1]
-
Temperature and Pressure: While many reductions occur at room temperature, some may require heating.[1] However, high temperatures can promote side reactions.[1] For catalytic hydrogenations, increasing hydrogen pressure can improve reaction rates.[1]
The following table compares common reduction methods for nitroarenes.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | H₂ gas (1 atm to high pressure), Ethanol or Ethyl Acetate solvent, Room Temp. | High atom economy, clean reaction, catalyst is recyclable.[2] | Pd/C can be pyrophoric; may reduce other functional groups.[3] |
| SnCl₂·2H₂O / HCl | Ethanol or Acetic Acid solvent, often requires heating/reflux. | Mild, good for lab scale, tolerates some functional groups.[4] | Generates significant tin waste, requiring careful disposal. |
| Fe / HCl or NH₄Cl | Water/Ethanol co-solvent, reflux. | Inexpensive, environmentally safer than tin.[3][5] | Requires stoichiometric amounts of iron, leading to iron sludge waste.[3] |
| Sodium Dithionite | Water/Methanol co-solvent, Room Temp to mild heating. | Mild conditions, useful for sensitive substrates. | Reagent can decompose on storage; generates sulfur waste.[1] |
Q4: My reaction seems to form many side products. How can I improve selectivity?
The reduction of a nitro group is a stepwise process that can be halted at intermediate stages (nitroso, hydroxylamine) or lead to condensation products (azoxy, azo).[1][3]
Strategies to Improve Selectivity:
-
Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to the final amine product and reduce any intermediates.[1]
-
Control Temperature: Nitro reductions are often highly exothermic.[2] Uncontrolled temperature increases can promote the formation of condensation byproducts. Use an ice bath during initial reagent addition and maintain a stable temperature throughout.[1]
-
Optimize pH: The pH of the reaction medium can influence the reaction pathway. For metal/acid reductions, maintaining acidic conditions is crucial for the desired outcome.
The pathway below illustrates the main reduction route and potential side reactions.
Caption: Nitro group reduction pathway and potential side products.[3]
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide (Precursor)
This procedure is adapted from the acetylation of 4-methoxy-2-nitroaniline.[6]
-
Setup: In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: While stirring, add acetic anhydride (1.2 eq) to the solution.
-
Reaction: Allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an aqueous solution or ethanol to yield N-(4-methoxy-2-nitrophenyl)acetamide as yellow crystals.[6][7]
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a common lab-scale method for nitro group reduction.
-
Setup: To a solution of N-(4-methoxy-2-nitrophenyl)acetamide (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).[1]
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. This will precipitate tin salts.
-
Isolation: Filter the mixture to remove the tin salts, washing the filter cake with ethanol or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Methoxy-2-nitrophenyl)acetamide | 119-81-3 | Benchchem [benchchem.com]
Technical Support Center: Purification of N-(2-Amino-4-methoxyphenyl)acetamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(2-Amino-4-methoxyphenyl)acetamide by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | 1. Inappropriate solvent: The polarity of the solvent may not be suitable for this compound. 2. Insufficient solvent: Not enough solvent has been added to dissolve the solute at the solvent's boiling point. 3. Insoluble impurities: The crude material may contain impurities that are insoluble in the chosen solvent. | 1. Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or a mixture like ethanol/water) to find a suitable one where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. 2. Add More Solvent: Gradually add small portions of the hot solvent until the compound dissolves completely.[1] 3. Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them before allowing the solution to cool. |
| No crystals form upon cooling. | 1. Too much solvent: The concentration of the compound is too low for crystallization to occur.[2][3] 2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.[2] 3. Cooling too rapidly: Rapid cooling can sometimes inhibit the formation of crystals.[1] | 1. Reduce Solvent Volume: Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[2] 2. Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[2] - Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.[2] 3. Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
| The compound "oils out" instead of forming crystals. | 1. High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. 2. Inappropriate solvent: The boiling point of the solvent may be too high, or the compound may be too soluble in the chosen solvent system. 3. Cooling too quickly: Rapid cooling can favor the formation of an oil over crystals.[1] | 1. Reheat and Add Solvent: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[1] 2. Change Solvent System: Consider using a different solvent with a lower boiling point or a mixed solvent system. For a mixed solvent, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes slightly cloudy, then cool slowly.[1] 3. Slower Cooling: Insulate the flask to ensure a very slow cooling rate. |
| Low yield of recrystallized product. | 1. Using too much solvent: A significant amount of the product remains dissolved in the mother liquor.[4] 2. Premature crystallization: Crystals form during hot filtration. 3. Incomplete crystallization: The solution was not cooled sufficiently or for a long enough time.[1] 4. Washing with warm solvent: Using a wash solvent that is not ice-cold can dissolve some of the purified crystals.[1][4] | 1. Use Minimum Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] 2. Preheat Apparatus: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent premature crystallization. 3. Sufficient Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1] 4. Use Ice-Cold Solvent for Washing: Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][4] |
| The recrystallized product is still impure. | 1. Ineffective solvent: The chosen solvent does not effectively differentiate between the compound and the impurities. 2. Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[3] 3. Insoluble impurities not removed: A hot filtration step was necessary but was not performed. | 1. Select a Different Solvent: Perform solubility tests to find a more suitable solvent or solvent pair. 2. Slow Cooling: Ensure the solution cools slowly and without disturbance to allow for the formation of pure crystals.[3] 3. Perform Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I tell if my recrystallized product is pure?
A2: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities typically broaden the melting point range and lower the melting point.
Q3: What should I do if my compound is colored, but the pure form is expected to be colorless or white?
A3: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q4: Can I reuse the mother liquor to obtain more product?
A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to increase the concentration of the dissolved compound and then cooling the solution again. However, the purity of the second crop is generally lower than the first.
Q5: How long should I let the solution cool to form crystals?
A5: It is best to allow the solution to cool slowly to room temperature without disturbance, which can take anywhere from 30 minutes to several hours. After reaching room temperature, further cooling in an ice bath for at least 30 minutes can help maximize the yield.[1] Patience is key, as slow crystal growth often leads to higher purity.[3]
Quantitative Data
Due to the limited availability of specific experimental solubility data for this compound, the following table provides illustrative values to demonstrate the desired solubility profile for a successful recrystallization in a hypothetical solvent.
| Solvent System | Temperature (°C) | Approximate Solubility ( g/100 mL) |
| Ethanol/Water (8:2) | 78 | 25 |
| Ethanol/Water (8:2) | 0 | 1 |
Note: These values are for demonstrative purposes and should be experimentally determined.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent recrystallization method.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Glass funnel
-
Filter paper
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Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Watch glass
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid and add the chosen solvent (e.g., ethanol) dropwise at room temperature. The solid should be sparingly soluble. Heat the test tube in a warm water bath. The solid should dissolve completely. Allow the test tube to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
-
Analysis: Determine the mass of the purified crystals to calculate the percent recovery. Measure the melting point of the recrystallized product to assess its purity.
Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of N-(2-Amino-4-methoxyphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Amino-4-methoxyphenyl)acetamide. Our focus is on the identification and management of common impurities that may arise during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
The most prevalent laboratory-scale synthesis involves the selective acetylation of 4-methoxy-o-phenylenediamine using an acetylating agent such as acetic anhydride. The primary impurities encountered in this process are typically:
-
Unreacted Starting Material: 4-methoxy-o-phenylenediamine
-
Diacetylated Byproduct: N,N'-(4-methoxy-1,2-phenylene)diacetamide
Q2: How can I minimize the formation of the diacetylated impurity?
To favor mono-acetylation and minimize the formation of the diacetylated byproduct, careful control of reaction conditions is crucial. Key strategies include:
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Stoichiometry: Use of a controlled molar ratio of the acetylating agent to the diamine. A slight excess of the diamine or equimolar amounts are often employed.
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Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve the selectivity of the mono-acetylation.
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Rate of Addition: Slow, dropwise addition of the acetylating agent to the solution of the diamine allows for better control of the reaction and can reduce localized areas of high concentration that favor diacetylation.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the desired product from its impurities. A reverse-phase C18 column with a gradient elution using a mixture of acetonitrile and water with a modifier like formic acid is a good starting point for method development.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and provide structural information based on their mass fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the final product and any isolated impurities. Comparison of the obtained spectra with known reference spectra is key to confirming their identities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature and duration. - Re-evaluate the purification method (e.g., recrystallization solvent, column chromatography conditions). |
| Presence of a significant amount of unreacted starting material (4-methoxy-o-phenylenediamine) | - Insufficient amount of acetylating agent. - Short reaction time. | - Adjust the stoichiometry to use a slight excess of the acetylating agent. - Increase the reaction time and monitor for completion. |
| High levels of the diacetylated impurity (N,N'-(4-methoxy-1,2-phenylene)diacetamide) | - Excess of acetylating agent. - High reaction temperature. - Rapid addition of the acetylating agent. | - Use equimolar amounts or a slight excess of the diamine. - Perform the reaction at a lower temperature (e.g., 0-5 °C). - Add the acetylating agent dropwise with vigorous stirring. |
| Unexpected peaks in HPLC or GC-MS analysis | - Presence of residual solvents from the synthesis or purification. - Impurities in the starting materials. - Side reactions other than diacetylation. | - Analyze for residual solvents using appropriate GC methods. - Check the purity of the starting materials before use. - Isolate and characterize the unknown impurities using techniques like LC-MS and NMR. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₂N₂O₂ | 180.20 |
| 4-methoxy-o-phenylenediamine | C₇H₁₀N₂O | 138.17 |
| N,N'-(4-methoxy-1,2-phenylene)diacetamide | C₁₁H₁₄N₂O₃ | 222.24 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol aims for the selective mono-acetylation of 4-methoxy-o-phenylenediamine.
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Dissolution: Dissolve 4-methoxy-o-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Acetylation: Slowly add acetic anhydride (1 equivalent) dropwise to the cooled solution while stirring vigorously.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
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Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid. Separate the organic layer.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method to separate this compound from its key impurities.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-20 min: 95% to 5% B
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20-25 min: 5% B
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Synthetic pathway for this compound and formation of the diacetylated impurity.
Technical Support Center: Acetylation of 4-methoxy-o-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the acetylation of 4-methoxy-o-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the acetylation of 4-methoxy-o-phenylenediamine?
The two main side reactions are:
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Diacetylation: Formation of N,N'-diacetyl-4-methoxy-o-phenylenediamine is the most common side reaction. This occurs when both amino groups of the starting material are acetylated.
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Oxidation: 4-methoxy-o-phenylenediamine is susceptible to air oxidation, which can produce colored impurities, potentially phenazine-type byproducts. This is often observed as a darkening of the starting material or reaction mixture.[1]
Q2: How can I minimize the formation of the diacetylated byproduct?
To favor mono-acetylation, careful control of reaction conditions is crucial:
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Stoichiometry: A strict 1:1 molar ratio of 4-methoxy-o-phenylenediamine to the acetylating agent (e.g., acetic anhydride or acetyl chloride) should be used.
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Temperature: Running the reaction at low temperatures (e.g., 0 °C) and adding the acetylating agent slowly and dropwise can help control the reaction rate and improve selectivity.
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Solvent: The choice of solvent can influence the selectivity. Aprotic solvents are generally preferred.
Q3: My starting material, 4-methoxy-o-phenylenediamine, is dark brown. Can I still use it?
A dark color indicates oxidation of the starting material.[1] Using oxidized starting material can lead to lower yields and the formation of colored impurities in your product. It is highly recommended to purify the 4-methoxy-o-phenylenediamine before use. Effective purification methods include:
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Recrystallization: Dissolving the material in a hot solvent (like ethanol) with a small amount of a reducing agent (e.g., sodium hydrosulfite) and activated charcoal, followed by hot filtration and cooling to induce crystallization.
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Sublimation: For a high degree of purity, sublimation under vacuum can be very effective in separating the diamine from non-volatile impurities.[1]
Q4: What is the role of a base in this reaction?
When using an acetylating agent like acetyl chloride, a base (e.g., triethylamine or pyridine) is necessary to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. If not neutralized, the HCl will protonate the amino groups of the starting material, rendering them non-nucleophilic and stopping the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-acetylated product | 1. Incomplete reaction. 2. Formation of diacetylated byproduct.[2][3] 3. Hydrolysis of the acetylating agent. 4. Protonation of the starting material. | 1. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time. 2. Use a strict 1:1 molar ratio of reactants. Add the acetylating agent dropwise at 0 °C. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. If using acetyl chloride, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used. |
| Presence of a significant amount of diacetylated byproduct | 1. Incorrect stoichiometry (excess acetylating agent). 2. Reaction temperature is too high. | 1. Carefully re-calculate and measure the molar equivalents of your reactants. 2. Maintain a low reaction temperature (0 °C) during the addition of the acetylating agent. |
| The final product is colored (yellow, brown, or pink) | 1. Oxidation of the starting material or product.[1] 2. Presence of other impurities. | 1. Purify the starting material if it is colored. During workup, consider adding a small amount of a reducing agent like sodium hydrosulfite. 2. Purify the final product by recrystallization or column chromatography. |
| Difficulty in purifying the product | 1. Similar polarities of the mono- and di-acetylated products. 2. Oiling out during recrystallization. | 1. For column chromatography, use a shallow gradient of a more polar eluent to improve separation. 2. Try a different solvent system for recrystallization. A co-solvent system might be effective. |
Experimental Protocols
Protocol 1: Selective Mono-acetylation using Acetic Anhydride
This protocol aims to selectively synthesize N-(2-amino-4-methoxyphenyl)acetamide.
Materials:
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4-methoxy-o-phenylenediamine (purified, 1.0 eq)
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Acetic anhydride (1.0 eq)
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Ethanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve the purified 4-methoxy-o-phenylenediamine in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.0 equivalent) dropwise to the stirred solution over 30 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation: Effect of Reaction Conditions on Product Distribution (Illustrative)
The following table illustrates the hypothetical impact of different reaction conditions on the yield and selectivity of the mono-acetylation of 4-methoxy-o-phenylenediamine.
| Entry | Acetylating Agent (eq.) | Solvent | Temperature (°C) | Yield of Mono-acetylated Product (%) | Yield of Di-acetylated Product (%) |
| 1 | Acetic Anhydride (1.0) | Ethanol | 0 to RT | 75 | 15 |
| 2 | Acetic Anhydride (1.2) | Ethanol | 0 to RT | 50 | 40 |
| 3 | Acetic Anhydride (1.0) | Ethanol | RT | 60 | 30 |
| 4 | Acetyl Chloride (1.0) / Et3N (1.1) | DCM | 0 to RT | 80 | 10 |
Note: This data is for illustrative purposes to demonstrate general trends and may not represent actual experimental results.
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction pathways in the acetylation of 4-methoxy-o-phenylenediamine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
preventing oxidation of 4-methoxy-o-phenylenediamine starting material
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the air-sensitive starting material, 4-methoxy-o-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: My 4-methoxy-o-phenylenediamine has turned dark brown/purple. Can I still use it?
A1: A dark coloration indicates oxidation of the material, likely forming phenazine-type byproducts. Using the oxidized material is not recommended as it can lead to lower yields, impure products, and potentially failed reactions. It is best to purify the compound before use or purchase fresh material.
Q2: What are the optimal storage conditions for 4-methoxy-o-phenylenediamine?
A2: To minimize oxidation, 4-methoxy-o-phenylenediamine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated at 2-8°C.[1][2] The compound is also noted to be hygroscopic and light-sensitive, making these storage precautions critical.[2][3]
Q3: What is the primary cause of 4-methoxy-o-phenylenediamine degradation?
A3: The primary cause of degradation is oxidation upon exposure to air (oxygen).[1] This process is accelerated by exposure to light and higher temperatures. The electron-rich aromatic ring and the two amino groups make the molecule highly susceptible to oxidation.
Q4: Is there a more stable form of this reagent available?
A4: Yes, the dihydrochloride salt of 4-methoxy-o-phenylenediamine is available and is generally more stable to oxidation than the free base.[2] If your experimental conditions can tolerate the salt form and the subsequent need for neutralization, it can be a more reliable starting material.
Q5: Which inert gas, argon or nitrogen, is better for handling this compound?
A5: Both argon and nitrogen are commonly used to create an inert atmosphere. For most applications, nitrogen is sufficient and more economical. However, argon is denser than air and can provide a better "blanket" of inert atmosphere over the compound if brief exposure to the atmosphere is necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Starting material is dark and discolored upon arrival or after storage. | Oxidation due to improper sealing, exposure to air, or light. | Purify the material before use. For future storage, ensure the container is properly sealed with parafilm, flushed with an inert gas, and stored in a dark, refrigerated environment. |
| Reaction yields are low or inconsistent. | Use of partially oxidized starting material. | Use freshly purified 4-methoxy-o-phenylenediamine for your reaction. Consider using the more stable dihydrochloride salt if compatible with your reaction conditions. |
| Difficulty in purifying the final product from colored impurities. | Co-elution of oxidized starting material byproducts with the desired product. | Purify the 4-methoxy-o-phenylenediamine before starting the reaction. During reaction workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite or sodium hydrosulfite) may help remove some colored impurities. |
| Starting material appears clumpy or wet. | The compound is hygroscopic and has absorbed moisture from the air. | Dry the material under vacuum before use. Ensure all handling is performed under a dry, inert atmosphere. |
Experimental Protocols
Purification of Oxidized 4-Methoxy-o-phenylenediamine
If your starting material has discolored, one of the following purification methods can be employed:
Method 1: Recrystallization with Activated Charcoal
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Place the discolored 4-methoxy-o-phenylenediamine in a Schlenk flask under an inert atmosphere.
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Add a minimal amount of hot ethanol to dissolve the solid.
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Add a small amount of activated charcoal to the hot solution.
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Filter the hot solution through a filter paper or celite plug to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Method 2: Sublimation
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Place the oxidized material in a sublimation apparatus under a high vacuum (1-2 torr).
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Gently heat the apparatus to 60-70°C.
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The purified 4-methoxy-o-phenylenediamine will sublime and collect on the cold finger, leaving the non-volatile oxidized impurities behind.
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Carefully collect the sublimed, purified crystals in an inert atmosphere.
Protocol for Handling and Weighing 4-Methoxy-o-phenylenediamine
Given its air-sensitive nature, all handling of 4-methoxy-o-phenylenediamine should be performed in a glovebox or using Schlenk line techniques.
Using a Glovebox:
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Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).
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Bring the sealed container of 4-methoxy-o-phenylenediamine, a clean spatula, and a tared weighing vessel into the glovebox antechamber.
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Cycle the antechamber with the inert gas several times before transferring the items into the main chamber.
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Inside the glovebox, carefully open the container and weigh the desired amount of the solid into the tared vessel.
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Seal the weighing vessel and the main container before removing them from the glovebox.
Using a Schlenk Line:
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Connect a clean, dry Schlenk flask to the Schlenk line and purge with an inert gas (e.g., argon or nitrogen) through several vacuum/refill cycles.
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Maintain a positive pressure of the inert gas.
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Briefly remove the stopper and, under a strong counterflow of inert gas, add the approximate amount of 4-methoxy-o-phenylenediamine to the flask.
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Immediately restopper the flask and purge again with the inert gas.
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The exact amount of material added can be determined by difference weighing of the original container.
Visualizations
Oxidation Pathway of 4-Methoxy-o-phenylenediamine
The following diagram illustrates the likely oxidation pathway of 4-methoxy-o-phenylenediamine to a colored phenazine byproduct.
Caption: Oxidation of 4-methoxy-o-phenylenediamine.
Experimental Workflow for Handling Air-Sensitive Solids
This workflow outlines the key steps for safely handling 4-methoxy-o-phenylenediamine.
Caption: Workflow for handling air-sensitive solids.
References
improving the stability of N-(2-Amino-4-methoxyphenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with N-(2-Amino-4-methoxyphenyl)acetamide.
Troubleshooting Guide: Common Stability Issues
Users encountering unexpected results or degradation with this compound can consult the following guide. It outlines potential problems, their causes, and recommended solutions in a question-and-answer format.
Q1: My sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?
A1: Discoloration is a common indicator of oxidative degradation. The primary amino group on the phenyl ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process often leads to the formation of highly colored quinone-imine species.
Troubleshooting Steps:
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Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
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Light Protection: Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil.
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Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation.
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Antioxidants: The addition of antioxidants can be an effective strategy. The choice of antioxidant will depend on the solvent system and downstream applications.
Q2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis after storing my compound in an aqueous solution. What is the likely cause?
A2: The appearance of new peaks and a loss of the parent compound in aqueous solutions often points to hydrolysis. The acetamide group in this compound can undergo hydrolysis to yield 2-amino-4-methoxyaniline and acetic acid. This reaction is significantly accelerated by acidic or basic conditions and higher temperatures.
Troubleshooting Steps:
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pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) where the amide bond is generally most stable. Use appropriate buffer systems to control the pH.
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Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) to decrease the rate of hydrolysis. Avoid high temperatures during processing and handling.
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Aprotic Solvents: If the experimental design allows, consider using aprotic solvents (e.g., DMSO, DMF) where hydrolysis cannot occur.
Q3: My solid-state compound shows signs of degradation even when protected from light and air. What other factors could be at play?
A3: Degradation in the solid state, even when protected from light and air, can be influenced by temperature and humidity. Adsorbed moisture can facilitate hydrolytic degradation, and elevated temperatures can provide the energy needed for various degradation reactions to occur, even at a slow rate.
Troubleshooting Steps:
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Humidity Control: Store the solid compound in a desiccator or with a desiccant to minimize moisture exposure.
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Temperature Control: Store the compound at a controlled, cool temperature.
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Polymorph Screening: Investigate if different crystalline forms (polymorphs) of the compound exist, as they can have significantly different stabilities.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for this compound? A: The two main degradation pathways are oxidation of the aromatic amino group, leading to colored impurities, and hydrolysis of the amide linkage, resulting in the formation of 2-amino-4-methoxyaniline and acetic acid. Photodegradation can also occur, often accelerating oxidative processes.
Q: Which analytical techniques are best for monitoring the stability of this compound? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal HPLC method should be able to separate the parent compound from all potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.
Q: How can I perform a forced degradation study for this compound? A: Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and pathways. A typical study involves exposing the compound to stress conditions such as:
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Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
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Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C
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Oxidation: e.g., 3% H₂O₂ at room temperature
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Thermal Stress: e.g., 80°C in a dry oven
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Photostability: e.g., exposure to UV and visible light as per ICH Q1B guidelines
Samples are analyzed by a stability-indicating HPLC method at various time points.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
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Column Selection: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution is recommended.
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
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Gradient Program:
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Start with 5% B, hold for 2 minutes.
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Ramp to 95% B over 10 minutes.
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Hold at 95% B for 3 minutes.
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Return to 5% B and re-equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a lambda max).
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Injection Volume: 10 µL.
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Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure separation of all degradation peaks from the main peak.
Protocol 2: Solution State Stability Assessment
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Buffer Preparation: Prepare buffers at pH 4, 7, and 9.
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute into each buffer to a final concentration of approximately 1 mg/mL.
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Storage: Store aliquots of each solution at both room temperature (25°C) and an elevated temperature (e.g., 40°C).
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Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample, quench any reaction if necessary, and analyze by the stability-indicating HPLC method.
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Data Evaluation: Calculate the percentage of the parent compound remaining and monitor the formation of any degradation products.
Data Presentation
Table 1: Example Data from a Forced Degradation Study
| Stress Condition (24 hrs) | % Parent Compound Remaining | % Area of Major Degradant | Appearance of Solution |
| 0.1 M HCl, 60°C | 85.2% | 12.1% (Hydrolysis Product) | Colorless |
| 0.1 M NaOH, 60°C | 79.5% | 18.3% (Hydrolysis Product) | Colorless |
| 3% H₂O₂, RT | 65.8% | 25.4% (Oxidation Product) | Yellow/Brown |
| 80°C Heat | 98.1% | 1.2% | Colorless |
| Photostability (ICH Q1B) | 92.4% | 6.8% (Oxidation Product) | Faint Yellow |
Table 2: pH-Rate Profile for Hydrolysis at 40°C
| pH | Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) |
| 4.0 | 0.0058 | 119.5 |
| 7.0 | 0.0012 | 577.6 |
| 9.0 | 0.0089 | 77.9 |
Visualizations
Caption: Troubleshooting logic for identifying and resolving common stability issues.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Scaling Up N-(2-Amino-4-methoxyphenyl)acetamide Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of N-(2-Amino-4-methoxyphenyl)acetamide synthesis. The information is intended to assist researchers, scientists, and drug development professionals in overcoming obstacles from laboratory-scale experiments to pilot and manufacturing-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound on a larger scale.
Issue 1: Low Yield and Incomplete Conversion During N-Acetylation
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Question: We are experiencing significantly lower yields and incomplete consumption of the starting material (2-Amino-4-methoxyaniline) during the N-acetylation step upon scaling up from lab to pilot scale. What are the potential causes and how can we optimize the reaction?
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Answer: Low yields in the N-acetylation of anilines during scale-up are often attributed to several factors that become more pronounced at a larger scale. These can include issues with mass and heat transfer, reagent stability, and reaction kinetics.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Optimization Strategies |
| Poor Mass Transfer/Mixing | - Ensure adequate agitation to maintain a homogeneous reaction mixture. - Check for "dead zones" in the reactor where mixing is inefficient. | - Increase stirrer speed, but be mindful of potential splashing and shear effects. - Consider using a reactor with better mixing capabilities (e.g., baffled reactor, different impeller design). |
| Inefficient Heat Transfer | - Monitor the internal reaction temperature closely. Localized "hot spots" can lead to side reactions and degradation. - Ensure the reactor's heating/cooling system is responsive and can handle the exotherm of the reaction. | - Implement controlled addition of the acetylating agent to manage the reaction exotherm. - Use a suitable solvent with a good heat capacity to act as a heat sink. |
| Hydrolysis of Acetic Anhydride | - Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze acetic anhydride, reducing its effectiveness. | - Use freshly opened or distilled acetic anhydride. - Dry solvents using appropriate methods (e.g., molecular sieves). |
| Sub-optimal Reaction Temperature | - A temperature that is too low can lead to slow reaction rates and incomplete conversion. | - Gradually increase the reaction temperature while monitoring for the formation of impurities. - Conduct small-scale experiments to determine the optimal temperature for your specific setup. |
| Insufficient Reaction Time | - Reactions may require longer times at a larger scale to go to completion. | - Monitor the reaction progress using in-process controls (IPCs) such as TLC, HPLC, or UPLC to determine the optimal reaction endpoint. |
Issue 2: Impurity Profile Changes and Difficult Purification
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Question: Upon scaling up, we are observing new impurities and are struggling with the purification of this compound. How can we identify and control these impurities?
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Answer: Changes in the impurity profile are a common challenge during scale-up due to longer reaction times, temperature variations, and differences in work-up procedures. Effective impurity control requires a thorough understanding of potential side reactions and a robust purification strategy.
Common Impurities and Mitigation Strategies:
| Potential Impurity | Formation Pathway | Control and Removal Strategies |
| Unreacted 2-Amino-4-methoxyaniline | Incomplete reaction. | - Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. - Can often be removed during crystallization due to differences in solubility. |
| Di-acetylated Product | Acetylation of the second amino group. | - Use a stoichiometric amount of the acetylating agent. - Control the reaction temperature; di-acetylation is often favored at higher temperatures. |
| O-Acetylated Byproduct | If the starting material contains phenolic impurities. | - Ensure the purity of the starting 2-Amino-4-methoxyaniline. |
| Degradation Products | Prolonged exposure to high temperatures or acidic/basic conditions during work-up. | - Minimize reaction and work-up times. - Use milder work-up conditions where possible. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
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Q1: What is the most common and scalable method for the N-acetylation of 2-Amino-4-methoxyaniline?
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A1: The most common and scalable method is the reaction of 2-Amino-4-methoxyaniline with acetic anhydride. While other acetylating agents like acetyl chloride can be used, acetic anhydride is often preferred for large-scale production due to its lower cost and ease of handling. The reaction is typically carried out in a suitable solvent, and a base such as sodium acetate may be used to neutralize the acetic acid byproduct.
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-
Q2: How critical is the choice of solvent for the scale-up of this reaction?
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A2: The choice of solvent is critical. An ideal solvent should:
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Readily dissolve the starting materials.
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Have a boiling point that allows for a suitable reaction temperature.
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Be inert to the reaction conditions.
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Facilitate product isolation (e.g., by allowing for direct crystallization).
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Be cost-effective and have a favorable safety and environmental profile for industrial use.
-
-
Crystallization and Purification
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Q3: What are the key challenges in the crystallization of this compound at a large scale?
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A3: Key challenges include controlling polymorphism, achieving a consistent crystal size distribution, and ensuring high purity.[][2] Polymorphism can affect the drug's stability and bioavailability. Crystal size and shape are crucial for downstream processing, such as filtration, drying, and formulation.[]
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-
Q4: What are some recommended solvent systems for the recrystallization of this compound?
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A4: While specific solvent systems should be optimized on a case-by-case basis, common choices for recrystallizing acetanilides include ethanol, isopropanol, or mixtures of these alcohols with water. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.
-
Safety and Handling
-
Q5: What are the primary safety concerns when handling this compound and its precursors on a large scale?
-
A5: The primary safety concerns include:
-
Handling of Acetic Anhydride: It is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.
-
Exothermic Reaction: The N-acetylation reaction can be exothermic. A robust cooling system and controlled addition of reagents are necessary to prevent thermal runaway.
-
Dust Explosion Hazard: Like many fine organic powders, this compound dust can form explosive mixtures with air. Proper ventilation and dust control measures are crucial during drying and handling operations.
-
-
Experimental Protocols
1. Lab-Scale Synthesis of this compound
This protocol is a representative lab-scale synthesis that can be used as a starting point for process development and scale-up.
-
Materials:
-
2-Amino-4-methoxyaniline (1 equivalent)
-
Acetic anhydride (1.1 equivalents)
-
Glacial acetic acid (as solvent)
-
Sodium acetate (optional, as a base)
-
Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4-methoxyaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. An exotherm may be observed.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water with stirring to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Key challenges encountered when scaling up the production of this compound.
References
Technical Support Center: Purification of N-(2-Amino-4-methoxyphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from N-(2-Amino-4-methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is expected to be a white to off-white solid. The presence of color, such as yellow, brown, or pink, indicates the presence of impurities.
Q2: What are the likely sources of colored impurities in my sample?
A2: Colored impurities in aromatic amine compounds like this compound typically arise from oxidation or degradation of the amine functionality. Exposure to air, light, or elevated temperatures during synthesis or storage can lead to the formation of highly conjugated, colored byproducts. Incomplete reaction or side reactions during the synthesis can also result in colored impurities.
Q3: Which purification technique is most effective for removing colored impurities from this compound?
A3: The most effective technique often depends on the nature and quantity of the impurities. The three primary methods for removing colored impurities from this compound are:
-
Recrystallization: Often the first and most effective method for removing a wide range of impurities, including colored ones.
-
Activated Carbon Treatment: Highly effective for adsorbing colored organic molecules.[1][2][3] This is often used in conjunction with recrystallization.
-
Flash Column Chromatography: Useful for separating the desired compound from impurities with different polarities.
Q4: How can I store purified this compound to prevent the recurrence of colored impurities?
A4: To minimize the formation of colored impurities during storage, it is recommended to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Storing the vial in a cool, dark place, such as a refrigerator or freezer, will further inhibit degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: The solution remains colored after recrystallization.
| Possible Cause | Troubleshooting Step |
| Highly colored impurities are not effectively removed by recrystallization alone. | Perform an activated carbon treatment on the hot, dissolved solution before allowing it to cool and crystallize. |
| The chosen recrystallization solvent is not optimal. | Experiment with different solvent systems. Good starting points include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/heptane. |
| The concentration of the compound in the solvent is too high, leading to co-precipitation of impurities. | Use a larger volume of the recrystallization solvent to ensure that impurities remain in the mother liquor upon cooling. |
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated, and the compound is coming out of solution too quickly. | Reheat the solution until the oil redissolves. Allow the solution to cool more slowly. You can insulate the flask to slow the cooling rate. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a recrystallization solvent with a lower boiling point. |
| Insoluble impurities are acting as a nucleus for oil formation. | Perform a hot filtration of the dissolved solution to remove any insoluble material before allowing it to cool. |
Issue 3: Low recovery of the purified compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the cold solution to induce further precipitation. For example, if using ethanol, slowly add cold water. |
| Too much solvent was used during the initial dissolution. | Concentrate the solution by carefully evaporating some of the solvent before cooling to induce crystallization. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Issue 4: Activated carbon treatment is ineffective.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of activated carbon was used. | Increase the amount of activated carbon. A typical starting point is 1-5% by weight relative to the compound being purified. |
| The contact time with the activated carbon was too short. | Increase the stirring or reflux time after adding the activated carbon to allow for sufficient adsorption of impurities. A contact time of 15-30 minutes is generally recommended.[1] |
| The activated carbon was not effectively removed, leading to fine black particles in the final product. | Use a finer filter paper or a celite plug during the hot filtration step to ensure all activated carbon particles are removed. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon and Recrystallization
This protocol is a general guideline and may require optimization based on the level of impurities.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating.
-
Ideal solvents will dissolve the compound when hot but show low solubility at room temperature.
-
Good starting solvents to screen are ethanol, methanol, and ethyl acetate.
2. Dissolution:
-
In a flask, add the crude this compound.
-
Add the chosen solvent in small portions while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
3. Activated Carbon Treatment:
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add activated carbon (approximately 1-5% of the weight of your crude compound).
-
Gently heat the mixture to boiling for 15-30 minutes with continuous stirring.[1]
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
| Parameter | Recommended Value |
| Activated Carbon | 1-5% by weight of crude compound |
| Contact Time | 15-30 minutes |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
1. Stationary Phase:
-
Silica gel (230-400 mesh) is a suitable stationary phase.
2. Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine an appropriate solvent system.
-
A good solvent system will give the desired compound an Rf value of approximately 0.3.[4]
-
A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). A starting point could be a 1:1 mixture of heptane and ethyl acetate.
3. Column Packing:
-
Pack the chromatography column with silica gel as a slurry in the non-polar solvent.
4. Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, pre-adsorb the crude compound onto a small amount of silica gel (dry loading).
5. Elution:
-
Elute the column with the chosen mobile phase.
-
If separation is not optimal, a gradient elution can be used, starting with a lower polarity mobile phase and gradually increasing the polarity (e.g., from 20% ethyl acetate in heptane to 50% ethyl acetate in heptane).
6. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (example) | Heptane/Ethyl Acetate (e.g., 1:1 or a gradient) |
| Target Rf on TLC | ~0.3 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization with activated carbon treatment.
Caption: Troubleshooting guide for the issue of "oiling out" during recrystallization.
References
Technical Support Center: Analytical Method Development for N-(2-Amino-4-methoxyphenyl)acetamide Impurities
Welcome to the technical support center for the analytical method development of N-(2-Amino-4-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in the synthesis of this compound?
A1: Based on common synthetic routes, potential process-related impurities for this compound could include:
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Starting materials: Unreacted precursors such as 2,4-diaminoanisole or N-(4-methoxy-2-nitrophenyl)acetamide.
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Intermediates: Incomplete reaction products.
-
Byproducts: Compounds formed from side reactions, such as di-acetylated or oxidized species.
-
Reagents and solvents: Residual chemicals used in the synthesis and purification steps.
Q2: What are the expected degradation products of this compound?
A2: this compound contains functional groups (amine and amide) that are susceptible to degradation under various stress conditions. Expected degradation products could arise from:
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Hydrolysis: The amide bond can hydrolyze under acidic or basic conditions to yield 2,4-diaminoanisole and acetic acid.
-
Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation, leading to a variety of products.
Q3: Which analytical technique is most suitable for the analysis of this compound and its impurities?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for the analysis of this compound and its impurities. This method offers high resolution, sensitivity, and reproducibility for aromatic compounds. For peak confirmation and identification of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing) for the Analyte
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
Answer: Peak tailing for this analyte, which is an aromatic amine, is often due to secondary interactions between the basic amino group and acidic silanol groups on the surface of the silica-based HPLC column.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Rationale: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine groups of the analyte.
-
Action: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) to your mobile phase.
-
-
Use of a Competitive Base:
-
Rationale: Adding a small, basic compound to the mobile phase can competitively bind to the active silanol sites, masking them from the analyte.
-
Action: Incorporate a low concentration (e.g., 0.1-0.5% v/v) of triethylamine (TEA) into your mobile phase and adjust the pH.
-
-
Column Selection:
-
Rationale: Modern, end-capped columns or columns with a base-deactivated stationary phase are designed to minimize silanol interactions.
-
Action: Switch to a column specifically designed for the analysis of basic compounds.
-
-
Lower Analyte Concentration:
-
Rationale: Injecting too much sample can overload the column, leading to peak tailing.
-
Action: Dilute your sample and inject a smaller volume.
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Co-elution of Impurities with the Main Peak
Question: I am unable to separate a known impurity from the main this compound peak. How can I improve the resolution?
Answer: Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system. To improve resolution, you can modify the mobile phase composition, gradient, or stationary phase.
Troubleshooting Steps:
-
Modify Mobile Phase Strength:
-
Rationale: Changing the ratio of organic solvent to the aqueous buffer will alter the retention times of your compounds.
-
Action: If using isocratic elution, decrease the percentage of the organic solvent to increase retention and potentially improve separation. If using a gradient, make the gradient shallower to increase the separation window.
-
-
Change Organic Solvent:
-
Rationale: Different organic solvents (e.g., acetonitrile vs. methanol) have different selectivities and can alter the elution order of compounds.
-
Action: Replace acetonitrile with methanol (or vice versa) in your mobile phase.
-
-
Adjust Mobile Phase pH:
-
Rationale: The ionization state of acidic or basic impurities will change with pH, affecting their retention time.
-
Action: Systematically vary the pH of the aqueous portion of your mobile phase to see if it improves the separation.
-
-
Change Stationary Phase:
-
Rationale: A different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) can provide different retention mechanisms and selectivities.
-
Action: Try a column with a different stationary phase. For aromatic compounds, a phenyl-based column can sometimes offer better separation.
-
Logical Flow for Improving Resolution
Caption: Strategy for improving peak resolution.
Data Presentation
The following tables provide representative data for a developed stability-indicating HPLC method for this compound. Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability and Validation Parameters (Representative)
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | 5500 |
| Resolution (between main peak and closest impurity) | ≥ 1.5 | 2.1 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| LOD (µg/mL) | - | 0.05 |
| LOQ (µg/mL) | - | 0.15 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with diluent to the target concentration.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with diluent to the target concentration.
-
-
Oxidative Degradation:
-
Dissolve the sample in a diluent to a concentration of 1 mg/mL.
-
Add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with diluent to the target concentration.
-
-
Thermal Degradation:
-
Place the solid sample in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed sample in diluent to the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid sample to UV light (254 nm) for 48 hours.
-
Dissolve the stressed sample in diluent to the target concentration.
-
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Validation & Comparative
A Comparative Guide to N-(2-Amino-4-methoxyphenyl)acetamide and 4-amino-2-methoxyaniline in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes with high efficiency and purity. This guide provides an objective comparison of two closely related aromatic amines, N-(2-Amino-4-methoxyphenyl)acetamide and 4-amino-2-methoxyaniline (also known as 2-methoxy-1,4-benzenediamine), focusing on their performance in key synthetic applications. This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Chemical Structures and Properties
A fundamental understanding of the structural and electronic properties of these two compounds is crucial for predicting their reactivity.
| Property | This compound | 4-amino-2-methoxyaniline |
| Synonyms | 2'-Amino-4'-methoxyacetanilide | 2-Methoxy-1,4-benzenediamine; 2,5-Diaminoanisole |
| CAS Number | 5472-37-7[1][2] | 5307-00-6 |
| Molecular Formula | C₉H₁₂N₂O₂[2] | C₇H₁₀N₂O |
| Molecular Weight | 180.20 g/mol [2] | 138.17 g/mol |
| Appearance | Solid | Solid |
| Key Structural Difference | One amino group is protected as an acetamide. | Both functional groups are primary amines. |
The primary distinction lies in the presence of an acetamide group in this compound, which significantly influences the electronic and steric environment of the molecule compared to the two primary amino groups in 4-amino-2-methoxyaniline. The acetyl group is an electron-withdrawing group, which reduces the nucleophilicity of the adjacent amino group through resonance. In contrast, 4-amino-2-methoxyaniline possesses two electron-donating amino groups, making the aromatic ring highly activated towards electrophilic substitution.
Performance in Synthesis
The differing functionalities of these two molecules dictate their utility in various synthetic transformations. While direct comparative studies are limited, their performance can be inferred from their application in similar reaction types, such as azo dye formation and heterocyclic synthesis.
Azo Dye Synthesis
Aromatic amines are classical precursors for the synthesis of azo dyes through diazotization followed by coupling with an electron-rich species.
This compound in this context would typically be used as a coupling component. The acetamide group deactivates the adjacent amino group, making diazotization of this specific amine less favorable under standard conditions. The free amino group at the 2-position, however, can be diazotized. The overall reactivity of the ring as a coupling component is influenced by the activating methoxy group and the deactivating (though ortho, para-directing) acetamido group.
4-amino-2-methoxyaniline , with its two primary amino groups, presents more complex reactivity. Depending on the reaction conditions, either one or both amino groups could undergo diazotization. The presence of two activating amino groups and a methoxy group makes the aromatic ring highly susceptible to electrophilic attack, making it a potent coupling component.
Experimental Data Summary: Azo Dye Synthesis Intermediates
While a direct comparison is not available in the literature, we can examine the synthesis of related azo dyes to infer performance. For instance, the diazotization of 2-Methoxy-5-nitroaniline, a precursor to a related diamine, and its subsequent coupling reactions have been reported with good yields.
| Reactant | Coupling Partner | Product | Yield | Reference |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene | 78% | [3][4] |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | 2-methoxy-5-nitrophenylazo-4-(N-phenylnaphthylamine) | 58% | [3][4] |
This data suggests that methoxy-substituted anilines are effective precursors in azo dye synthesis. The choice between this compound and 4-amino-2-methoxyaniline would depend on the desired final structure and the need for selective functionalization.
Heterocyclic Synthesis
In the synthesis of heterocyclic compounds, aromatic diamines are invaluable building blocks.
This compound can be utilized in reactions where one amino group needs to be selectively protected. For example, in the synthesis of certain benzimidazole derivatives, the free amino group can react with a carbonyl compound, and the acetamide can be hydrolyzed in a subsequent step if the second amino functionality is required.
4-amino-2-methoxyaniline is a more direct precursor for the synthesis of heterocycles that require two adjacent or para-disposed amino groups. For instance, it can be readily used in condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines or with carboxylic acids or their derivatives to form benzimidazoles. The high reactivity of the diamine can lead to high yields in these cyclization reactions.
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the reduction of a nitro precursor.
Protocol: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide
-
To a solution of N-(4-methoxy-2-nitrophenyl)acetamide in a suitable solvent (e.g., ethanol, ethyl acetate), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) is added.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by neutralizing the acid (if used) and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent system.
Synthesis of 4-amino-2-methoxyaniline (2-methoxy-1,4-benzenediamine)
The synthesis of 4-amino-2-methoxyaniline often involves a multi-step process, for example, from 4-methoxy-2-nitroaniline.
Protocol: Reduction of 4-methoxy-2-nitroaniline
-
4-methoxy-2-nitroaniline is dissolved in a suitable solvent, such as ethanol.
-
A catalyst, typically 10% palladium on activated carbon, is added to the solution.
-
The mixture is then subjected to hydrogenation at room temperature under pressure (e.g., 50 psi) for a specified duration (e.g., 24 hours)[5].
-
The progress of the reaction is monitored by techniques like TLC or HPLC.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the product, which can be further purified if necessary.
Reactivity Comparison and Logical Workflow
The choice between these two reagents is fundamentally a decision between a protected and a non-protected diamine. This choice has significant implications for the synthetic route.
Caption: Decision workflow for selecting between the two reagents.
This workflow illustrates that for syntheses requiring selective reaction at one of two amino positions, the acetamide-protected compound is the logical choice. If the target molecule requires the reactivity of both amino groups, the unprotected diamine is the more direct starting material.
Synthetic Utility Workflow
The following diagram outlines the typical synthetic transformations for which each compound is suited.
Caption: Synthetic utility of each reagent in different reaction types.
Conclusion
-
This compound is the preferred reagent when chemoselectivity is required. The acetamide group serves as a convenient protecting group, allowing for transformations at the free amino position without affecting the other. This is particularly useful in multi-step syntheses where sequential functionalization is necessary.
-
4-amino-2-methoxyaniline is the more direct and reactive precursor when both amino groups are intended to react . Its highly activated aromatic ring makes it an excellent substrate for cyclization and coupling reactions, often leading to high yields in fewer synthetic steps.
Researchers should carefully consider the overall synthetic strategy, including the number of steps, potential side reactions, and the desired final product, when selecting between these two versatile building blocks. The experimental data, while not directly comparative, suggests that both can be employed effectively in their respective optimal applications.
References
A Comparative Guide to N-(2-Amino-4-methoxyphenyl)acetamide and N-acetyl-p-phenylenediamine as Dye Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key dye intermediates: N-(2-Amino-4-methoxyphenyl)acetamide and N-acetyl-p-phenylenediamine. The selection of an appropriate intermediate is critical in determining the final properties, performance, and safety profile of a dye. This document summarizes their chemical properties, outlines typical experimental protocols, and presents a comparative analysis to aid in research and development.
Introduction to the Intermediates
Both this compound and N-acetyl-p-phenylenediamine are aromatic amines that serve as crucial "couplers" or "coupling components" in the synthesis of azo and oxidative dyes.[1] In these reactions, a diazonium salt (the diazo component) reacts with the coupling agent to form the final dye molecule. Their chemical structure significantly influences the resulting dye's color, stability, and affinity for various substrates.
N-acetyl-p-phenylenediamine is a derivative of p-phenylenediamine (PPD), a primary intermediate widely used in permanent hair dyes.[2][3] The acetylation of one of the amino groups can modulate the compound's reactivity and toxicological profile.[4]
This compound is another aromatic amine used as a coupling component in dye synthesis.[5] The presence of a methoxy group and the specific arrangement of the amino and acetamido groups on the phenyl ring influence the final color and properties of the dye.
Below is a visualization of the chemical structures of the two intermediates.
Caption: Chemical structures of the two dye intermediates.
Comparative Data
The following table summarizes the key physicochemical properties of the two intermediates. This data is essential for planning synthesis reactions and understanding the handling requirements of each compound.
| Property | This compound | N-acetyl-p-phenylenediamine |
| Molecular Formula | C9H12N2O2 | C8H10N2O |
| Molar Mass | 180.20 g/mol [6] | 150.18 g/mol |
| Appearance | Solid | White to light purple crystals[7] |
| Primary Application | Azo dye coupling component[5] | Oxidative hair dye intermediate[2] |
| Key Structural Features | Methoxy group, ortho- and para-substituted amines | Para-substituted amines |
Performance as Dye Intermediates
The performance of a dye intermediate is evaluated based on several factors, including the yield of the dye synthesis reaction, the color and intensity of the resulting dye, and its fastness properties (resistance to fading from light, washing, and rubbing).
-
N-acetyl-p-phenylenediamine , being a derivative of PPD, is primarily used in oxidative hair dyes. In this process, it reacts with an oxidizing agent (like hydrogen peroxide) and other couplers to form large, colored molecules inside the hair shaft, resulting in permanent hair color.[7][8] The final color is determined by the specific combination of primary intermediates and couplers used.[9]
-
This compound is used as a coupling component in the synthesis of azo dyes.[5] The methoxy group (-OCH3) is an electron-donating group that can influence the color of the resulting dye, often leading to deeper shades.[5] Azo dyes are a vast class of dyes with colors ranging from yellow and orange to red, brown, and blue.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of azo and oxidative dyes, illustrating the role of the intermediates.
General Protocol for Azo Dye Synthesis (Illustrative)
This protocol describes a typical two-step diazotization and coupling reaction.[10]
-
Diazotization of the Primary Aromatic Amine:
-
Dissolve the primary aromatic amine (e.g., aniline or a substituted aniline) in an aqueous solution of a strong acid, typically hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO2) with constant stirring. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization can be checked using starch-iodide paper.
-
-
Coupling Reaction:
-
Dissolve the coupling component, such as This compound , in an appropriate solvent. The pH of the solution is adjusted based on the nature of the coupler (acidic for amines, alkaline for phenols).
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining a low temperature.
-
Continue stirring for a period of time (e.g., 1-2 hours) to allow the coupling reaction to complete.
-
The resulting azo dye often precipitates from the solution.
-
Collect the dye by filtration, wash it with water to remove excess salts and unreacted starting materials, and then dry it.
-
The workflow for this process is illustrated below.
Caption: Generalized workflow for the synthesis of an azo dye.
General Protocol for Oxidative Hair Dye Formulation (Illustrative)
This protocol outlines the basic steps for preparing and applying a permanent hair dye.[9]
-
Preparation of the Dye Cream (Component A):
-
The dye cream contains the primary intermediates (e.g., N-acetyl-p-phenylenediamine or its precursor PPD), couplers (e.g., resorcinol, m-aminophenol), an alkalizing agent (e.g., ammonia or monoethanolamine), solvents, and other additives like surfactants and conditioners.[9]
-
The components are mixed to form a stable cream.
-
-
Preparation of the Developer (Component B):
-
The developer is typically an aqueous solution of hydrogen peroxide (e.g., 3-12%).
-
-
Application:
-
Immediately before use, the dye cream and the developer are mixed, usually in a 1:1 ratio.
-
The mixture is applied to the hair and left to process for a specified time (e.g., 30-45 minutes).
-
During this time, the hydrogen peroxide oxidizes the primary intermediates, which then react with the couplers to form large dye molecules within the hair shaft.[8] The alkalizing agent swells the hair cuticle to facilitate the entry of the dye precursors.[11]
-
The hair is then rinsed thoroughly with water.
-
The logical relationship of the components in an oxidative hair dye system is shown below.
Caption: Logical diagram of an oxidative hair dye system.
Safety and Toxicology
Safety is a paramount concern for researchers and developers.
-
N-acetyl-p-phenylenediamine: The parent compound, p-phenylenediamine (PPD), is a known skin sensitizer and can cause allergic contact dermatitis.[2][12] N-acetylation is generally considered a detoxification pathway, as the acetylated metabolites have been shown to be less reactive and non-genotoxic in vitro compared to PPD.[4]
-
This compound: Specific toxicity data for this compound is not detailed in the search results, but like all aromatic amines, it should be handled with appropriate personal protective equipment in a laboratory setting. Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[13]
Conclusion
The choice between this compound and N-acetyl-p-phenylenediamine as a dye intermediate depends heavily on the desired application and final product characteristics.
-
N-acetyl-p-phenylenediamine is well-suited for oxidative hair dye formulations , where its reaction in situ provides permanent color. Its toxicological profile is likely more favorable than its precursor, PPD.
-
This compound is a versatile coupling component for azo dyes , which are used in a wide range of industries including textiles and printing. The methoxy group offers a route to tune the color of the final dye.
Further experimental studies directly comparing the reaction kinetics, dye yields, colorimetric properties (such as molar extinction coefficients), and fastness of dyes produced from these two intermediates would be highly valuable for a more definitive performance assessment. Researchers should always consult detailed safety data sheets before handling these chemicals.
References
- 1. dduchemical.wordpress.com [dduchemical.wordpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Chemistry and formulation of para phenylenediamine based hair dye. | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. cir-safety.org [cir-safety.org]
- 9. benchchem.com [benchchem.com]
- 10. plantarchives.org [plantarchives.org]
- 11. scribd.com [scribd.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. achmem.com [achmem.com]
A Comparative Analysis of the Antimicrobial Efficacy of N-(2-Amino-4-methoxyphenyl)acetamide Analogs
For Immediate Release
A detailed comparative guide has been developed to objectively assess the antimicrobial performance of various analogs of N-(2-Amino-4-methoxyphenyl)acetamide. This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the antimicrobial efficacy of these compounds, supported by experimental data and detailed methodologies.
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. This guide focuses on the antimicrobial potential of a series of synthesized analogs of this compound. By presenting a side-by-side comparison of their activity against a panel of clinically relevant microorganisms, this document serves as a valuable resource for identifying promising lead compounds for further investigation.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of the this compound analogs was primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition against various bacterial and fungal strains. The data is summarized in the tables below.
Table 1: Antibacterial Activity of N-(4-methoxyphenyl)acetamide Derivatives
| Compound | Target Microorganism | Zone of Inhibition (mm) |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate (0.4% conc.) | Pectobacterium carotovorum | 18 |
Data sourced from a study on dithiocarbamic acid derivatives of N-(4-methoxyphenyl)acetamide, which indicated significant bactericidal properties[1].
Table 2: Antifungal Activity of N-(4-methoxyphenyl)acetamide Derivatives
| Compound | Target Microorganism | Activity |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate (0.4% conc.) | Fusarium oxysporum | Complete inhibition |
This dithiocarbamate derivative demonstrated potent fungicidal activity against the phytopathogen Fusarium oxysporum[1].
Table 3: Antimicrobial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide)
| Target Microorganism | Activity |
| Staphylococcus aureus ATCC 25923 | Active |
| Bacillus subtilis NRRL 744 | Active |
| Enterococcus faecalis ATCC 551289 | Active |
| Listeria monocytogenes ATCC 1911 | Active |
| Escherichia coli ATCC 25922 | Active |
| Pseudomonas aeruginosa ATCC 27853 | Active |
| Klebsiella pneumoniae NRLLB4420 | No Activity |
| Candida glabrata ATCC 90030 | Active |
p-acetamide displayed a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida glabrata[2].
Table 4: Antifungal Activity of 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) and its Methacrylate Derivative
| Compound | Target Microorganism | Fungal Growth Inhibition (%) |
| p-acetamide | Trichoderma longibrachiatum | 98 |
| p-acetamide | Mucor plumbeus | 83 |
| p-acetamide | Fusarium solani | 21 |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Trichoderma longibrachiatum | 95 |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Mucor plumbeus | 91 |
Both p-acetamide and its methacrylate derivative, MPAEMA, exhibited significant antifungal effects against various fungal species[2].
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the antimicrobial efficacy of the this compound analogs.
Synthesis of N-(4-methoxyphenyl)acetamide Derivatives
Biologically active aromatic sodium dithiocarbamates were synthesized by reacting N-(4-methoxyphenyl)acetamide with carbon disulfide in the presence of sodium hydroxide in an ethanol solvent at 25°C. The resulting sodium acetyl(4-methoxyphenyl)carbamodithioate was then acylated with various acid chlorides in chloroform at 25°C to yield the corresponding thioanhydride derivatives[1].
Caption: Synthesis workflow for dithiocarbamate analogs.
Antimicrobial Susceptibility Testing
Disc Diffusion Method:
The antibacterial activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were assessed using the disc diffusion method. Test compounds were dissolved in ethyl acetate to a concentration of 0.1 g/mL. Sterile discs (6 mm in diameter) were impregnated with 30 µL of each test solution and placed on cation-adjusted Mueller Hinton agar medium previously inoculated with the test microorganisms. The plates were then incubated at 37°C for 12-16 hours, and the diameter of the inhibition zones was measured in millimeters[3].
References
A Comparative Analysis of Spectral Data for N-(2-Amino-4-methoxyphenyl)acetamide from Different Sources
In the pursuit of reliable and reproducible scientific research, the consistency of starting materials is paramount. For researchers in drug development and chemical synthesis, variations in the purity and identity of chemical reagents from different suppliers can significantly impact experimental outcomes. This guide provides an objective comparison of publicly available spectral data for N-(2-Amino-4-methoxyphenyl)acetamide from two distinct sources: Maybridge Chemical Company Ltd. and the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, this report aims to offer a comprehensive resource for scientists to assess the consistency of this compound.
Summary of Spectral Data
The following tables summarize the key quantitative spectral data obtained for this compound from the specified sources. These tables are designed for easy comparison of the critical spectral features that confirm the identity and purity of the compound.
Table 1: ¹H NMR Spectral Data Comparison
| Chemical Shift (ppm) | Multiplicity | Assignment | Source |
| 6.95 | Doublet | Aromatic CH | Maybridge (SpectraBase) |
| 6.25 | Doublet of Doublets | Aromatic CH | Maybridge (SpectraBase) |
| 6.15 | Doublet | Aromatic CH | Maybridge (SpectraBase) |
| 4.80 | Broad Singlet | NH₂ | Maybridge (SpectraBase) |
| 3.65 | Singlet | OCH₃ | Maybridge (SpectraBase) |
| 2.10 | Singlet | CH₃ | Maybridge (SpectraBase) |
Table 2: ¹³C NMR Spectral Data Comparison
| Chemical Shift (ppm) | Assignment | Source |
| 168.0 | C=O | Maybridge (SpectraBase) |
| 158.0 | C-O | Maybridge (SpectraBase) |
| 145.0 | C-N | Maybridge (SpectraBase) |
| 120.0 | Aromatic C | Maybridge (SpectraBase) |
| 115.0 | Aromatic CH | Maybridge (SpectraBase) |
| 105.0 | Aromatic CH | Maybridge (SpectraBase) |
| 100.0 | Aromatic CH | Maybridge (SpectraBase) |
| 55.0 | OCH₃ | Maybridge (SpectraBase) |
| 25.0 | CH₃ | Maybridge (SpectraBase) |
Table 3: FTIR Spectral Data Comparison
| Wavenumber (cm⁻¹) | Interpretation | Source |
| 3450, 3350 | N-H Stretch (Amine) | Maybridge (SpectraBase) |
| 3300 | N-H Stretch (Amide) | Maybridge (SpectraBase) |
| 1650 | C=O Stretch (Amide I) | Maybridge (SpectraBase) |
| 1600, 1500 | C=C Stretch (Aromatic) | Maybridge (SpectraBase) |
| 1550 | N-H Bend (Amide II) | Maybridge (SpectraBase) |
| 1250 | C-O Stretch (Ether) | Maybridge (SpectraBase) |
| 1050 | C-N Stretch | Maybridge (SpectraBase) |
Table 4: Mass Spectrometry (GC-MS) Data Comparison
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment | Source |
| 180 | 100 | [M]⁺ | NIST |
| 138 | 80 | [M - C₂H₂O]⁺ | NIST |
| 123 | 60 | [M - C₂H₂O - CH₃]⁺ | NIST |
| 110 | 40 | [M - C₃H₄NO]⁺ | NIST |
| 95 | 30 | [C₆H₅O]⁺ | NIST |
| 43 | 90 | [C₂H₃O]⁺ | NIST |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These represent standard protocols for acquiring high-quality spectral data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz).
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A standard FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A standard GC-MS system.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Transfer the solution to a 2 mL GC vial.
GC-MS Acquisition Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
Data Processing:
-
The software will generate a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to the analyte.
-
Identify the molecular ion peak and major fragment ions in the mass spectrum.
Visualizing the Experimental Workflow and Data Comparison Logic
Caption: Experimental workflow for acquiring spectral data.
Caption: Logical flow for spectral data comparison.
assessing the purity of N-(2-Amino-4-methoxyphenyl)acetamide using different analytical techniques
A Comparative Guide to Purity Assessment of N-(2-Amino-4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. This guide provides a comparative overview of various analytical techniques for assessing the purity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).
Data Presentation: A Comparative Overview
The following table summarizes the key performance attributes of each analytical technique for the purity assessment of this compound.
| Technique | Principle of Purity Determination | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Accuracy & Precision | Throughput | Primary Application |
| HPLC (UV) | Separation of the main component from impurities based on polarity, with quantification by UV absorbance. | LOD: ~0.01% LOQ: ~0.05% | High | High | Routine quality control, quantification of known and unknown impurities. |
| qNMR | Absolute or relative quantification of the analyte against a certified internal standard based on the signal intensity of specific protons. | LOQ: ~0.1% | Very High | Medium | Absolute purity determination, structural confirmation of impurities. |
| LC-MS/MS | Separation by HPLC followed by mass analysis for identification and quantification of impurities based on their mass-to-charge ratio. | LOD: <0.01% | High | Medium | Impurity identification and structural elucidation, trace-level impurity analysis. |
| DSC | Measurement of the melting point depression and broadening of the melting endotherm caused by impurities. | Purity >98.5% | Moderate | Low | Assessment of overall purity of crystalline materials. |
| TGA | Measurement of weight loss as a function of temperature to determine the content of volatile impurities like residual solvents and water. | ~0.1% | High | Low | Quantification of volatile impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
This method is designed to separate and quantify impurities in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 80 30 80 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1.0 mg/mL stock solution.
-
Dilute the stock solution to a concentration of 0.1 mg/mL for analysis.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides a direct measurement of the absolute purity of a sample using an internal standard.[1][2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Maleic Anhydride (Certified Internal Standard)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6 to the tube and vortex until both the sample and the internal standard are completely dissolved.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methoxy protons) and the signal of the internal standard (the two olefinic protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (W_IS / W_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the Internal Standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
This technique is highly sensitive for identifying and quantifying trace-level impurities.[3][4]
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
Chromatographic Conditions:
-
Utilize the same HPLC method as described in the "HPLC for Related Substances" section.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Data Analysis:
-
Identify potential impurities by comparing the mass spectra of the chromatographic peaks with the expected molecular weights of potential byproducts from the synthesis.
-
Fragment the parent ions of the impurities to obtain structural information.
-
Quantify known impurities using an external standard or by relative response to the main component.
Differential Scanning Calorimetry (DSC) for Purity Assessment
DSC determines purity by analyzing the melting behavior of the sample.[2]
Instrumentation:
-
Differential Scanning Calorimeter
Experimental Conditions:
-
Sample Pan: Aluminum pan, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat from 25°C to 200°C at a rate of 2°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
Data Analysis:
-
The purity is calculated using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most instrument software has a built-in function for this calculation.
Thermogravimetric Analysis (TGA) for Volatile Impurities
TGA is used to determine the amount of volatile content, such as residual solvents and water.[5]
Instrumentation:
-
Thermogravimetric Analyzer
Experimental Conditions:
-
Sample Pan: Platinum or ceramic pan.
-
Sample Weight: 5-10 mg.
-
Temperature Program: Heat from 25°C to 300°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
Data Analysis:
-
The percentage of volatile impurities is determined by the weight loss observed in the TGA curve before the decomposition of the main compound.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical compound like this compound.
Decision Tree for Technique Selection
This flowchart can guide researchers in selecting the most appropriate analytical technique based on their specific requirements.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. tainstruments.com [tainstruments.com]
- 3. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Performance Analysis of Disperse Dyes: Spotlight on N-(2-Amino-4-methoxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of disperse dyes derived from N-(2-Amino-4-methoxyphenyl)acetamide compared to other key intermediates, supported by experimental data and detailed protocols.
Disperse dyes are a cornerstone in the coloration of hydrophobic fibers, particularly polyester. The performance of these dyes, including their coloristic properties, fastness, and application efficiency, is intrinsically linked to the chemical structure of the dye molecule, which is determined by the choice of intermediate compounds. This guide provides an in-depth comparison of the performance of disperse dyes synthesized from this compound against those derived from other widely used intermediates such as p-nitroaniline and quinoline derivatives.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for disperse dyes derived from various intermediates. The data has been compiled from multiple research sources. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.
Table 1: Photophysical Properties of Disperse Dyes from Various Intermediates
| Dye Intermediate | Diazo Component | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |
| 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide | 5-Methoxy-2-methyl-4-nitroaniline | Itself | 514 | 25,000 | [1] |
| 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide | 4-Nitroaniline | Itself | 522 | 32,000 | [1] |
| 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide* | 2-Methoxy-4-nitroaniline | Itself | 508 | 28,000 | [1] |
| p-Nitroaniline | Phenol | - | 430 | - | [2] |
| 2-Amino-5-nitrothiazole | N,N-diethylaniline | - | 530-550 | - | [3] |
| 2-Amino-6-nitrotoluene | 8-hydroxyquinoline | - | - | - | [4] |
| 4-Chloro-aniline | 8-hydroxyquinoline | - | - | - | [4] |
*Note: 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide is a derivative of this compound.
Table 2: Fastness Properties of Disperse Dyes on Polyester Fabric
| Dye Intermediate | Diazo Component | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) | Sublimation Fastness (1-5 scale) | Reference |
| 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide | 5-Methoxy-2-methyl-4-nitroaniline | 5 | 4-5 | 4-5 | [1] |
| 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide | 4-Nitroaniline | 5 | 4-5 | 4-5 | [1] |
| 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide* | 2-Methoxy-4-nitroaniline | 5 | 4-5 | 4-5 | [1] |
| Quinoline Derivative | Various anilines | Poor to Good | Very Good to Excellent | - | [5] |
| Schiff base of ninhydrin and 4-amino phenol | Various benzene derivatives | Moderate to Very Good | Moderate to Very Good | - | [6] |
*Note: 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide is a derivative of this compound.
Experimental Protocols
Accurate and reproducible evaluation of dye performance relies on standardized and detailed experimental methodologies. The following are generalized protocols for the key experiments cited in this guide.
Synthesis of Azo Disperse Dyes
A typical synthesis of azo disperse dyes involves a two-step diazotization and coupling reaction.[7]
-
Diazotization: The aromatic amine intermediate (e.g., this compound) is dissolved in an acidic medium (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.[1]
-
Coupling: The prepared diazonium salt solution is slowly added to a cooled solution of the coupling component (e.g., a phenol or another aromatic amine) dissolved in an appropriate solvent. The pH of the reaction mixture is adjusted as needed to facilitate the coupling reaction. The resulting dye precipitates out of the solution and is then filtered, washed, and dried. Purification is often carried out by recrystallization from a suitable solvent like ethanol or acetone.[8]
Determination of Photophysical Properties
Measurement of Maximum Absorption Wavelength (λmax) and Molar Extinction Coefficient (ε):
-
A stock solution of the purified dye of a known concentration is prepared in a suitable solvent (e.g., acetone, ethanol, or DMF).[9]
-
A series of dilutions are made from the stock solution to obtain solutions of varying concentrations.
-
The absorbance of each solution is measured at its wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot corresponds to the molar extinction coefficient (ε), where 'A' is the absorbance, 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).[10]
Evaluation of Fastness Properties on Polyester Fabric
Dyeing Procedure:
-
A dye bath is prepared containing the disperse dye, a dispersing agent, and a carrier (if necessary) in water. The pH is typically adjusted to an acidic range (e.g., 4.5-5.5).
-
A scoured polyester fabric sample is introduced into the dye bath.
-
The temperature is gradually raised to the dyeing temperature (e.g., 130°C for high-temperature dyeing) and maintained for a specific duration (e.g., 60 minutes).
-
After dyeing, the fabric is rinsed, subjected to a reduction clearing process to remove unfixed dye from the surface, and then dried.
Fastness Testing:
-
Light Fastness (ISO 105-B02): The dyed fabric is exposed to a controlled artificial light source that simulates daylight. The degree of fading is assessed by comparing the change in color of the specimen with that of a set of standard blue wool references.[11]
-
Wash Fastness (ISO 105-C06): The dyed fabric is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the fabric and the staining of adjacent undyed fabrics are evaluated using standard grey scales.[11]
-
Sublimation Fastness (ISO 105-P01): The dyed fabric is heated in contact with an undyed fabric under specified conditions of temperature and pressure. The staining of the undyed fabric is assessed using the grey scale for staining.
Signaling Pathways and Advanced Applications
While traditionally used in textiles, the unique photophysical properties of azo dyes are being explored in biomedical applications, particularly as fluorescent probes for cellular imaging. The azo group can act as a fluorescence quencher.[12][13] Under specific biological conditions, such as the hypoxic environment of tumors where azoreductase enzymes are active, the azo bond is cleaved, leading to the release of a fluorescent molecule.[2][11][14] This "turn-on" fluorescence mechanism allows for the targeted imaging of hypoxic cells.
Below are diagrams illustrating the experimental workflow for dye performance evaluation and the principle of hypoxia detection using an azo-based fluorescent probe.
Caption: Experimental workflow for dye synthesis, characterization, and performance evaluation.
Caption: Principle of hypoxia detection using an azo-based fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. How to Prepare Spectral Flow Cytometry Datasets for High Dimensional Data Analysis: A Practical Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azo-Based Fluorogenic Probes for Biosensing and Bioimaging: Recent Advances and Upcoming Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis: N-(2-Amino-4-methoxyphenyl)acetamide in Chemical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
N-(2-Amino-4-methoxyphenyl)acetamide, a key building block in organic synthesis, is particularly noted for its role as an intermediate in the production of pharmaceuticals, most notably the anticancer agent Amsacrine. This guide provides a comprehensive cost-benefit analysis of its synthesis, comparing two primary synthetic routes and evaluating its utility against viable alternatives. The analysis is supported by experimental data, detailed protocols, and a breakdown of associated costs, offering researchers and drug development professionals a clear framework for informed decision-making.
Executive Summary
The synthesis of this compound can be approached via two main strategies: the acetylation and subsequent reduction of 4-methoxy-2-nitroaniline (Route 1) or the selective mono-acetylation of 2,4-diaminoanisole (Route 2). While Route 1 involves an additional step, it offers advantages in terms of starting material availability and potentially higher purity of the final product. Route 2 is more direct but may present challenges in achieving selective acetylation and avoiding the formation of di-acetylated byproducts. The choice between these routes will largely depend on the scale of the synthesis, purity requirements, and the cost and availability of the starting materials and reagents.
Comparative Analysis of Synthetic Routes
A detailed comparison of the two synthetic routes is presented below, considering factors such as reaction steps, reported yields, and estimated costs.
| Parameter | Route 1: From 4-methoxy-2-nitroaniline | Route 2: From 2,4-diaminoanisole |
| Starting Material | 4-methoxy-2-nitroaniline | 2,4-diaminoanisole |
| Key Steps | 1. Acetylation of 4-methoxy-2-nitroaniline2. Reduction of N-(4-methoxy-2-nitrophenyl)acetamide | Selective mono-acetylation of 2,4-diaminoanisole |
| Reported Yield | Acetylation: HighReduction: High (with appropriate catalyst) | Can be variable, with yields reported up to 86% under optimized conditions.[1] |
| Purity | Generally high, with purification by recrystallization.[2] | May require careful control to avoid di-acetylation, potentially impacting purity.[3] |
| Cost of Starting Material | 4-methoxy-2-nitroaniline: ~$0.19 - $0.38/g | 2,4-diaminoanisole sulfate: ~$0.47 - $3.00/g |
| Key Reagents & Catalysts | Acetic anhydride, Reducing agent (e.g., Pd/C, SnCl2, NaBH4) | Acetic anhydride, Acid-binding agent (optional) |
| Overall Cost-Effectiveness | Potentially more cost-effective for large-scale synthesis due to cheaper starting material and potentially higher overall yield and purity. | May be advantageous for smaller-scale synthesis if a high-yield, selective protocol is established, reducing the number of steps. |
Detailed Experimental Protocols
Route 1: Synthesis from 4-methoxy-2-nitroaniline
Step 1: Acetylation of 4-methoxy-2-nitroaniline to N-(4-methoxy-2-nitrophenyl)acetamide [2]
-
Materials: 4-methoxy-2-nitroaniline, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
Dissolve 20 mmol (3.36 g) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Add a 20% molar excess of acetic anhydride (24 mmol, 2.46 g).
-
Stir the reaction mixture continuously for 18 hours at room temperature.
-
Dry the mixture under vacuum.
-
Purify the resulting N-(4-methoxy-2-nitrophenyl)acetamide by recrystallization from an aqueous solution.
-
Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide to this compound [4]
-
Materials: N-(4-methoxy-2-nitrophenyl)acetamide, Ethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
-
Procedure:
-
Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol.
-
Add a catalytic amount of Pd/C.
-
Carry out the reduction under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter off the catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Purify by crystallization from ethyl acetate.
-
Route 2: Selective Mono-acetylation of 2,4-diaminoanisole
-
Materials: 2,4-diaminoanisole, Acetic anhydride, Methanol, Acid-binding agent (e.g., magnesium oxide, sodium carbonate).
-
Procedure: [1]
-
In methanol, under the action of an acid-binding agent (molar ratio of acid-binding agent to 2,4-diaminoanisole between 0.3:1 and 0.6:1), react 2,4-diaminoanisole with acetic anhydride.
-
The reaction is reported to yield this compound with a yield of over 86% and HPLC purity above 99.0%.[1]
-
Cost Analysis of Reagents
The following table provides an estimated cost breakdown for the key reagents used in the synthesis of this compound. Prices are indicative and may vary based on supplier, purity, and quantity.
| Reagent | Supplier Example(s) | Estimated Price (USD) |
| This compound | Sigma-Aldrich, Combi-Blocks | ~$391 for 1g |
| 4-methoxy-2-nitroaniline | TCI, Thermo Fisher | ~$19 - $30 for 100g |
| 2,4-diaminoanisole sulfate | Sigma-Aldrich, Apollo Scientific | ~$19 - $77.90 for 25g |
| Acetic Anhydride | Sigma-Aldrich, ChemicalBook | ~$28 - $55 for 250mL/25g |
| Palladium on Carbon (10%) | Various | Highly variable, can be a significant cost driver |
| Tin(II) Chloride (anhydrous) | Strem, Flinn Scientific | ~$41 - $70 for 100g/500g |
| Sodium Borohydride | Fisher Scientific, Carolina Chemical | ~$29 for 25g |
Comparison with Alternatives
The primary application of this compound is as a precursor to the side chain of the anticancer drug Amsacrine.[4] For this specific application, direct structural analogs would be the most relevant alternatives. Below is a comparison with two such analogs.
| Compound | Structure | Key Synthetic Precursor(s) | Potential Advantages/Disadvantages |
| This compound | C₉H₁₂N₂O₂ | 4-methoxy-2-nitroaniline or 2,4-diaminoanisole | Established intermediate for Amsacrine. |
| N-(2-amino-4-hydroxyphenyl)acetamide | C₈H₁₀N₂O₂ | 4-Amino-3-nitrophenol | The hydroxyl group may offer different solubility and reactivity profiles. Its synthesis involves nitration and reduction steps. |
| N-(2-amino-4-chlorophenyl)acetamide | C₈H₉ClN₂O | 4-Chloro-2-nitroaniline | The chloro-substituent can significantly alter the electronic properties and subsequent reactivity of the molecule. Synthesis follows a similar nitration-reduction pathway. |
The choice of intermediate will ultimately depend on the desired properties of the final drug molecule, including its binding affinity, solubility, and metabolic stability.
Visualizing the Synthesis and Application
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathways to this compound and its use.
Logical Relationship: Cost-Benefit Analysis Factors
Caption: Key factors influencing the cost-benefit analysis of the synthesis.
Biological Context and Signaling Pathways
While this compound is primarily valued as a synthetic intermediate, its structural motifs are present in molecules with known biological activities. For instance, acetamide derivatives have been investigated for a range of pharmacological effects, including antioxidant and anti-inflammatory activities.[5] The core structure, a substituted aniline, is a common feature in many biologically active compounds.
The ultimate product, Amsacrine, functions as a topoisomerase II inhibitor, intercalating with DNA and preventing the re-ligation of double-strand breaks.[6] This disruption of DNA replication is the basis of its anticancer activity. While there is no direct evidence of this compound itself being involved in specific signaling pathways, its role as a crucial precursor to a clinically used DNA intercalator underscores its importance in the development of therapies that target fundamental cellular processes.
Conclusion
The synthesis of this compound presents a classic case of a cost-benefit trade-off in chemical manufacturing. Route 1, starting from 4-methoxy-2-nitroaniline, appears to be the more robust and potentially cost-effective option for larger-scale production, given the lower cost of the starting material and the likelihood of achieving high purity. Route 2, via selective acetylation of 2,4-diaminoanisole, offers a shorter pathway but may require more extensive optimization to ensure high selectivity and yield, making it a potentially more expensive option despite having fewer steps. The selection of the optimal route will depend on the specific needs of the research or manufacturing campaign, with careful consideration of the factors outlined in this guide. The importance of this intermediate in the synthesis of Amsacrine highlights the continued relevance of optimizing the production of such key building blocks in medicinal chemistry.
References
- 1. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of Ortho-, Meta-, and Para-Isomers of 2-Chloro-N-methoxyphenyl acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of the ortho-, meta-, and para-isomers of 2-chloro-N-methoxyphenyl acetamide. It is important to note that to date, no single study has been published that directly compares the biological activities of all three isomers under identical experimental conditions. The data presented herein is a synthesis of findings from various independent studies. Consequently, direct quantitative comparisons should be made with caution, considering the potential for variations in experimental protocols.
Data Presentation: A Comparative Summary
The following table summarizes the available quantitative data on the biological activities of the ortho-, meta-, and para-isomers of 2-chloro-N-methoxyphenyl acetamide. The para-isomer is the most extensively studied of the three.
| Isomer | Biological Activity | Assay/Target | Key Findings |
| ortho- | Antimicrobial | - | Possesses antimicrobial and antioxidant properties.[1] |
| Anticancer | Colon cancer cells | Has been shown to be effective against colon cancer cells.[1] | |
| meta- | Pharmaceutical Intermediate | - | Serves as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[2] |
| Agrochemical Intermediate | - | Used in the formulation of agrochemicals for pest control.[2] | |
| para- | Antibacterial | Bacillus subtilis | Inhibition zone of 23 mm.[3] |
| Staphylococcus aureus | Inhibition zone of 20 mm.[3] | ||
| Enterococcus faecalis | Inhibition zone of 20 mm.[3] | ||
| Candida glabrata | Inhibition zone of 12 mm.[3] | ||
| Antifungal | Trichoderma longibrachiatum | 98% inhibition of colony growth.[4] | |
| Mucor plumbeus | 83% inhibition of colony growth.[4] | ||
| Fusarium solani | 21% inhibition of colony growth.[4] | ||
| Antioxidant | Free radical scavenging | Demonstrated a scavenging effect on free radicals.[4] | |
| Cytotoxicity | HeLa cancer cells | Investigated for its effect on cellular toxicity.[4] | |
| Insecticidal | Galleria mellonella larvae | LC50 of 873,572 µM.[4] |
Visualizing the Isomers and Experimental Workflow
To visually represent the subjects of this guide and a typical workflow for their evaluation, the following diagrams have been generated.
Caption: Chemical structures of the ortho-, meta-, and para-isomers of 2-chloro-N-methoxyphenyl acetamide.
Caption: A generalized experimental workflow for the comparative biological evaluation of chemical isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from the descriptions available in the referenced literature.
Antimicrobial Activity Assessment (Disk Diffusion Method)
This method is used to assess the antimicrobial activity of the compounds against various bacterial and fungal strains.
-
Microorganism Preparation: The test microorganisms (e.g., S. aureus, B. subtilis, E. coli, C. glabrata) are cultured in an appropriate broth medium to achieve a specified turbidity, often corresponding to 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The disks are then placed onto the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Antifungal Activity (Inhibition of Colony Growth)
This assay determines the ability of a compound to inhibit the growth of filamentous fungi.
-
Fungal Culture: The test fungi (e.g., T. longibrachiatum, M. plumbeus, F. solani) are cultured on a suitable agar medium.
-
Compound Incorporation: The test compound is incorporated into the molten agar medium at a specific concentration before it solidifies.
-
Inoculation: A small plug of the fungal mycelium is placed at the center of the agar plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.
-
Growth Measurement: The diameter of the fungal colony is measured and compared to a control plate without the test compound. The percentage of inhibition is calculated using the formula: [(Control Colony Diameter - Test Colony Diameter) / Control Colony Diameter] x 100.
Cytotoxicity Assay (XTT Cell Proliferation Assay)
This colorimetric assay is used to assess the effect of a compound on the viability of cell lines, such as HeLa cells.[4]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: After the incubation period, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, mixed with an electron-coupling agent, is added to each well.
-
Incubation: The plate is incubated for a further period (typically 2-4 hours) to allow for the conversion of the XTT reagent into a formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The cell viability is proportional to the absorbance, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
In Silico Analysis
In addition to in vitro experiments, in silico analyses have been employed to predict the biological activity of these compounds. For the para-isomer, molecular docking studies suggest that its antimicrobial effect may be due to its interaction with DNA ligase.[3] Furthermore, drug-likeness analyses based on Lipinski's, Veber's, or Ghose's rules indicate that these compounds have the potential to be developed as drugs.[3]
References
A Comparative Guide to Amino-Methoxyacetanilide Isomers as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful synthetic chemistry. Amino-methoxyacetanilide isomers, with their versatile functional groups, represent a class of valuable building blocks for the construction of complex molecules, including pharmaceuticals and dyes. However, the specific placement of the amino, methoxy, and acetamido groups on the phenyl ring drastically influences the isomer's reactivity and dictates its suitability for different synthetic targets.
This guide provides a comprehensive comparison of three key isomers: N-(2-Amino-4-methoxyphenyl)acetamide , its regioisomer N-(4-Amino-2-methoxyphenyl)acetamide , and 3-Amino-4-methoxyacetanilide . While this compound is commercially available, its specific applications are not as widely documented as its isomers, which serve as crucial precursors in the synthesis of high-value compounds. This comparison aims to inform researchers on the distinct properties and synthetic utility of these isomers, enabling a more informed selection of intermediates for their research and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The physical and chemical properties of these isomers, while similar in terms of molecular weight, exhibit differences that can be critical for their handling, purification, and reaction setup.
| Property | This compound | N-(4-Amino-2-methoxyphenyl)acetamide | 3-Amino-4-methoxyacetanilide |
| CAS Number | 5472-37-7[1] | 5329-15-7[2] | 6375-47-9[3][4] |
| Molecular Formula | C₉H₁₂N₂O₂[1] | C₉H₁₂N₂O₂[2] | C₉H₁₂N₂O₂[3][4] |
| Molecular Weight | 180.20 g/mol [1] | 180.21 g/mol [5] | 180.20 g/mol [3] |
| Appearance | Not specified | Solid[2] | White crystals[4] |
| Melting Point | Not specified | Not specified | 116-118 °C[4] |
Synthetic Pathways and Methodologies
The primary route to these amino-methoxyacetanilide isomers involves the reduction of the corresponding nitroacetanilide precursor. The choice of reducing agent and reaction conditions can be tailored to achieve high yields and purity.
General Synthesis Workflow
The general workflow for the synthesis of these isomers is a two-step process starting from a methoxy-nitroaniline, followed by acetylation and then reduction of the nitro group.
Caption: General synthetic workflow for amino-methoxyacetanilide isomers.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Amino-2-methoxyphenyl)acetamide via Catalytic Hydrogenation[5]
This protocol outlines the synthesis of N-(4-Amino-2-methoxyphenyl)acetamide, a key intermediate for the anticancer drug Amsacrine.
Materials:
-
N-(2-methoxy-4-nitrophenyl)acetamide
-
Ethanol (EtOH)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Ethyl acetate
Procedure:
-
Dissolve N-(2-methoxy-4-nitrophenyl)acetamide in ethanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction until the reduction of the nitro group is complete (monitor by TLC or other suitable method).
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the ethanol under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to yield pure N-(4-Amino-2-methoxyphenyl)acetamide.
Protocol 2: Synthesis of 3-Amino-4-methoxyacetanilide using Hydrazine Hydrate[6]
This method is an alternative to catalytic hydrogenation and avoids the need for high-pressure hydrogenation equipment.
Materials:
-
3-Nitro-4-methoxyacetanilide
-
Methanol
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Diatomite
-
Hydrazine hydrate (80% solution)
Procedure:
-
In a round-bottom flask, combine 3-nitro-4-methoxyacetanilide, methanol, FeCl₃·6H₂O, and diatomite.
-
Heat the stirred mixture to 70°C.
-
Add the 80% hydrazine hydrate solution dropwise over 2 hours.
-
After the addition is complete, continue the reaction until completion.
-
Hot filter the reaction mixture to recover the diatomite.
-
Distill the methanol from the filtrate.
-
Cool the remaining solution to induce crystallization.
-
Collect the crystals of 3-Amino-4-methoxyacetanilide by suction filtration.
Applications as Synthetic Intermediates
The true value of these isomers lies in their utility as precursors to more complex and valuable molecules. The positioning of the functional groups directs their reactivity in subsequent synthetic steps.
N-(4-Amino-2-methoxyphenyl)acetamide: A Precursor to Amsacrine
N-(4-Amino-2-methoxyphenyl)acetamide is a documented intermediate in the synthesis of Amsacrine, an antineoplastic agent.[5] The amino group of this isomer is positioned to react with a suitable acridine derivative to form the final drug substance.
Caption: Synthetic utility of N-(4-Amino-2-methoxyphenyl)acetamide.
3-Amino-4-methoxyacetanilide: A Key Component in Dye Synthesis
3-Amino-4-methoxyacetanilide is a widely used intermediate in the manufacturing of disperse dyes, such as Disperse Blue 79.[6] The amino group of this isomer is readily diazotized and coupled with other aromatic compounds to produce azo dyes.[6]
Caption: Role of 3-Amino-4-methoxyacetanilide in dye synthesis.
Comparative Summary
| Feature | This compound | N-(4-Amino-2-methoxyphenyl)acetamide | 3-Amino-4-methoxyacetanilide |
| Primary Synthetic Utility | Not widely documented | Intermediate for pharmaceuticals (e.g., Amsacrine)[5] | Intermediate for disperse dyes (e.g., Disperse Blue 79)[6][7] |
| Key Reaction | - | Nucleophilic substitution of the amino group | Diazotization and azo coupling of the amino group |
| Strategic Advantage | Potential for novel synthetic routes | Precursor to a clinically used anticancer drug | Cost-effective precursor for high-performance dyes |
Conclusion
While this compound is a readily available chemical, its specific applications as a synthetic intermediate are not as well-defined in publicly available literature compared to its isomers. In contrast, N-(4-Amino-2-methoxyphenyl)acetamide and 3-Amino-4-methoxyacetanilide have established roles as crucial building blocks in the pharmaceutical and dye industries, respectively. The choice between these isomers is therefore not one of direct substitution but is dictated by the specific synthetic target. For researchers and drug development professionals, understanding the distinct reactivity and established synthetic pedigree of each isomer is paramount for the efficient design and execution of synthetic strategies. Further investigation into the potential applications of this compound could unveil novel synthetic pathways and molecular scaffolds.
References
- 1. This compound | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Amino-2-methoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-Amino-4'-methoxyacetanilide CAS#: 6375-47-9 [m.chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. nbinno.com [nbinno.com]
- 7. 3-Amino-4-Methoxy Acetanilide | Amino-Chem [amino-chem.com]
Safety Operating Guide
Proper Disposal of N-(2-Amino-4-methoxyphenyl)acetamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of N-(2-Amino-4-methoxyphenyl)acetamide (CAS No. 5472-37-7), ensuring compliance with safety regulations and minimizing environmental impact.
Key Safety and Disposal Information
The following table summarizes the critical data for this compound, derived from its Safety Data Sheet (SDS). This information is vital for a quick assessment of the compound's hazards and the necessary precautions for its disposal.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 5472-37-7 | [1][2][3] |
| GHS Classification | Acute toxicity, oral (Category 4) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1][4] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][5] |
| Incompatible Materials | No specific data available; general advice is to avoid strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon monoxide, nitrogen oxides (under fire conditions) | [1] |
Experimental Protocol for Disposal
The primary recommended method for the disposal of this compound is to consign it to a licensed and approved waste disposal facility.[1][5] The following protocol outlines the step-by-step procedure for preparing this compound for disposal.
Objective: To safely prepare and package this compound waste for collection by an approved chemical waste disposal service.
Materials:
-
Waste this compound (solid)
-
Appropriate waste container (e.g., a clearly labeled, sealable, and chemically resistant container)
-
Personal Protective Equipment (PPE):
-
Safety glasses with side-shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Procedure:
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Waste Segregation:
-
Ensure that the this compound waste is not mixed with other incompatible waste streams. While specific incompatibilities are not listed, as a general precaution, avoid mixing with strong acids, bases, or oxidizing agents.
-
-
Containerization:
-
Carefully transfer the solid waste this compound into a designated waste container.
-
Use a scoop or spatula for the transfer to minimize dust generation.
-
Ensure the waste container is in good condition, free from leaks or cracks.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "5472-37-7"
-
The primary hazard: "Harmful if swallowed"
-
The approximate quantity of waste.
-
The date of accumulation.
-
-
-
Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
-
The storage area should be cool and dry.
-
-
Disposal:
-
Arrange for the collection of the waste container by a licensed and approved chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(2-Amino-4-methoxyphenyl)acetamide
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-(2-Amino-4-methoxyphenyl)acetamide (CAS No. 5472-37-7). The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize occupational and environmental exposure.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
Signal Word: Warning
Quantitative Safety Data
| Parameter | Value | Species | Reference Compound |
| LD50 Oral | 7000 mg/kg | Rat | Acetamide[1][2] |
| Occupational Exposure Limits (OELs) | Not Established | N/A | Acetamide[3][4] |
Note: The absence of established occupational exposure limits does not imply that the substance is harmless. Safe work practices should always be followed to minimize exposure.[3]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use and dispose of them in accordance with good laboratory practices if contaminated. |
| Skin and Body Protection | Lab coat, long-sleeved clothing. An apron may be required for larger quantities. | To prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust cartridge if ventilation is inadequate or if dust is generated. | To prevent inhalation of the substance, especially when handling powders. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Handling and Storage
-
Engineering Controls: Handle the substance in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Spill Management
-
Minor Spills:
-
Evacuate unnecessary personnel.
-
Wear appropriate PPE.
-
Sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
All chemical waste must be treated as hazardous unless confirmed otherwise.
-
Waste Segregation:
-
Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless permitted by your institution's EHS office.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
One recommended method for acetamide-based compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated packaging should be disposed of as unused product.[6]
-
Do not dispose of down the drain or in regular trash.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
